molecular formula C7H6O3 B565573 4-Hydroxybenzoic acid-d4 CAS No. 152404-47-2

4-Hydroxybenzoic acid-d4

Katalognummer: B565573
CAS-Nummer: 152404-47-2
Molekulargewicht: 142.14 g/mol
InChI-Schlüssel: FJKROLUGYXJWQN-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxybenzoic Acid-d4 is a deuterated form of 4-Hydroxybenzoic acid, a phenolic analogue of benzoic acid and a common endogenous metabolite . This compound serves as a critical analytical tool in pharmacokinetic and metabolic tracer studies, as the incorporation of deuterium atoms can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, providing valuable data for drug development . The parent compound, 4-Hydroxybenzoic acid, exhibits notable biological activity by inhibiting most Gram-positive and some Gram-negative bacteria, with a reported IC50 value of 160 μg/mL . In research settings, 4-Hydroxybenzoic acid has been successfully applied as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion, with its hydroxylation product 3,4-dihydroxybenzoic acid (3,4-DHBA) serving as a reliable marker for in vivo hydroxyl radical formation . 4-Hydroxybenzoic acid is a naturally occurring compound found in various plants, coconuts, and is a metabolite of green tea catechins in humans . It also plays a fundamental role in biosynthesis, serving as a precursor for compounds like ubiquinone and as the basis for parabens esters . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659276
Record name 4-Hydroxy(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152404-47-2
Record name 4-Hydroxy(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzoic-2,3,5,6-d4 acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzoic acid-d4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of 4-Hydroxybenzoic acid-d4. This deuterated analog of 4-Hydroxybenzoic acid is a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in analytical chemistry.

Chemical Properties and Structure

This compound, also known as p-hydroxybenzoic acid-d4, is a deuterated form of 4-hydroxybenzoic acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical methods.

Structure:

The chemical structure of this compound is as follows:

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, 4-Hydroxybenzoic acid.

Table 1: General Chemical Properties

PropertyThis compound4-Hydroxybenzoic acid
Molecular Formula C₇H₂D₄O₃C₇H₆O₃[1]
Molecular Weight 142.14 g/mol [2]138.12 g/mol [1]
CAS Number 152404-47-2[2]99-96-7[1]
Appearance White crystalline solidWhite crystalline solid[2]

Table 2: Physical Properties

PropertyThis compound4-Hydroxybenzoic acid
Melting Point Not explicitly found213-217 °C[3][4]
Boiling Point Not explicitly foundDecomposes[2]
Solubility in Water 1.2 mg/mL (requires sonication)[5]5 g/L
Solubility in Organic Solvents DMSO: 100 mg/mL (requires sonication)[5]Soluble in alcohol, ether, and acetone; slightly soluble in chloroform.[2][6]

Experimental Protocols

The unique properties of this compound make it a valuable tool in various experimental settings. Below are detailed methodologies for its use and analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This compound is frequently used as an internal standard for the accurate quantification of 4-Hydroxybenzoic acid in biological and environmental samples.

Sample Preparation (Solid-Phase Extraction - SPE) for Wastewater Samples:

  • Filter a 100 mL wastewater sample through a 0.45 µm filter.

  • Acidify the sample to a pH of 2-3 using formic acid.

  • Spike the sample with 100 µL of a 100 ng/mL working solution of this compound in methanol.

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 5 mL of methanol, followed by 5 mL of acidified water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

HPLC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.[7]

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient: Initiate with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[7]

  • MRM Transitions: Monitor the specific mass transitions for both 4-Hydroxybenzoic acid and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic purity of this compound.

NMR Analysis Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR, ²H NMR, and ¹³C{¹H} NMR spectra.

  • Expected Chemical Shifts (in CD₃OD):

    • ¹H NMR (400 MHz): Residual signals may be observed at δ 6.81 and 7.87 ppm.[8]

    • ²H NMR (61.4 MHz): Broad singlets are expected around δ 6.86 and 7.91 ppm, confirming the positions of deuterium labeling.[8]

    • ¹³C{¹H} NMR (101 MHz): Signals are expected around δ 115.4–116.0 (m), 122.5–122.7 (m), 132.6 (t), 132.8 (s), 163.3 (s), and 170.1 (s) ppm.[8]

Signaling Pathways and Biological Relevance

While this compound is primarily a research tool, understanding the biological roles of its non-deuterated counterpart is crucial for designing and interpreting experiments. 4-Hydroxybenzoic acid is a key intermediate in various metabolic pathways and has been identified as a signaling molecule in certain bacteria.

Metabolic Pathways of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is an intermediate in the metabolism of aromatic compounds in a variety of organisms.

metabolic_pathway Chorismate Chorismate p_HBA 4-Hydroxybenzoic Acid Chorismate->p_HBA Chorismate lyase Tyrosine Tyrosine Tyrosine->p_HBA Metabolism Benzoate (B1203000) Benzoate Benzoate->p_HBA Benzoate 4-monooxygenase Protocatechuate Protocatechuate p_HBA->Protocatechuate 4-hydroxybenzoate 3-hydroxylase Gentisate Gentisate p_HBA->Gentisate Metabolism (some bacteria) TCA_Cycle TCA Cycle Protocatechuate->TCA_Cycle Ortho/Meta cleavage Gentisate->TCA_Cycle

Caption: Metabolic pathways involving 4-Hydroxybenzoic acid.

4-Hydroxybenzoic acid can be synthesized from chorismate by the enzyme chorismate lyase, a key step in ubiquinone biosynthesis in bacteria like E. coli.[2] It is also a product of tyrosine metabolism.[9] In some microorganisms, it is formed from benzoate by benzoate 4-monooxygenase.[2] Subsequently, 4-Hydroxybenzoic acid is typically hydroxylated to form protocatechuate, which then enters central metabolism through ortho- or meta-cleavage pathways, ultimately feeding into the TCA cycle.[10] In some bacteria, an alternative pathway through gentisate has been observed.[11]

4-Hydroxybenzoic Acid-Mediated Signaling in Shigella sonnei

Recent research has identified 4-Hydroxybenzoic acid as a signaling molecule in the bacterium Shigella sonnei, where it regulates virulence and other physiological functions.[12][13]

signaling_pathway cluster_synthesis Signal Synthesis cluster_regulation Gene Regulation Chorismate Chorismate UbiC UbiC (Chorismate pyruvate-lyase) Chorismate->UbiC p_HBA 4-Hydroxybenzoic Acid UbiC->p_HBA AaeR AaeR (Response Regulator) p_HBA->AaeR Binds to p_HBA_AaeR 4-HBA-AaeR Complex AaeR->p_HBA_AaeR Promoter Target Gene Promoter p_HBA_AaeR->Promoter Binds to Virulence_Genes Virulence Genes, Biofilm Formation, EPS Production Promoter->Virulence_Genes Regulates Transcription

Caption: 4-HBA signaling pathway in Shigella sonnei.

In this pathway, the enzyme UbiC synthesizes 4-Hydroxybenzoic acid from chorismate.[12][13] 4-Hydroxybenzoic acid then acts as a signaling molecule by binding to the response regulator AaeR.[12][13] This binding event modulates the activity of AaeR, which in turn regulates the expression of target genes involved in virulence, biofilm formation, and extracellular polysaccharide (EPS) production.[12] This signaling system highlights the role of 4-Hydroxybenzoic acid in bacterial communication and pathogenesis.

References

An In-Depth Technical Guide to the Physical Characteristics of 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Hydroxybenzoic acid-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document includes key physical data, detailed experimental protocols for characterization, and visualizations of relevant workflows.

Core Physical and Chemical Properties

This compound, a deuterated analog of 4-Hydroxybenzoic acid, is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based analyses.[1] Its physical properties are crucial for its proper handling, storage, and application in experimental settings.

Quantitative Data Summary

The physical and chemical data for this compound are summarized in the tables below. Data for the non-deuterated analog, 4-Hydroxybenzoic acid, are also provided for comparison, as the physical properties are expected to be very similar.

Table 1: General and Chemical Properties

PropertyValue (this compound)Value (4-Hydroxybenzoic acid)Reference(s)
IUPAC Name 2,3,5,6-tetradeuterio-4-hydroxybenzoic acid4-Hydroxybenzoic acid
Synonyms 4-Hydroxybenzoic acid phenyl-d4, p-Hydroxybenzoic Acid-d4p-Hydroxybenzoic acid, PHBA
CAS Number 152404-47-299-96-7[2]
Molecular Formula C₇H₂D₄O₃C₇H₆O₃[2]
Molecular Weight 142.15 g/mol 138.12 g/mol [2]
Isotopic Purity ≥98 atom % DN/A
Appearance White to off-white solidWhite crystalline solid[3]

Table 2: Physicochemical Properties

PropertyValue (this compound)Value (4-Hydroxybenzoic acid)Reference(s)
Melting Point 213-217 °C214.5 °C[4]
Boiling Point DecomposesDecomposes[3]
Density Data not available1.46 g/cm³[5][6]
pKa Data not available4.54[7]
Solubility in Water Slightly soluble0.5 g/100 mL[3]
Solubility in Organic Solvents Soluble in DMSO, ethanol, acetone, and ether. Slightly soluble in chloroform.Soluble in alcohol, ether, acetone. Slightly soluble in chloroform.[1][3]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical characteristics of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol describes the capillary method for determining the melting point range.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the apparatus to heat at a rapid rate initially, to approach the expected melting point quickly.

  • When the temperature is within 15-20°C of the expected melting point (around 215°C), reduce the heating rate to 1-2°C per minute.

  • Observation: Carefully observe the sample through the magnifying lens.

  • Record Temperatures:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Report: The melting point is reported as the recorded temperature range.

Solubility Determination

This protocol provides a qualitative method for determining the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • This compound sample

  • Solvents to be tested (e.g., water, ethanol, DMSO, acetone, chloroform)

Procedure:

  • Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): If the compound is insoluble or slightly soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

  • Record Observations: Record the solubility of the compound in each solvent at both room temperature and upon heating.

Isotopic Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a precise method for determining the isotopic purity of deuterated compounds. This protocol outlines the general steps for ¹H-NMR analysis.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10-20 mg) into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated NMR solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • Integration and Calculation:

    • Integrate a well-resolved signal from the residual protons in this compound and a well-resolved signal from the internal standard.

    • The isotopic purity (in atom % D) can be calculated by comparing the integral of the residual proton signal of the analyte to the integral of the known internal standard, taking into account the number of protons each signal represents and the molecular weights of the compounds. The calculation will determine the amount of non-deuterated species present, from which the deuterium (B1214612) enrichment can be derived.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the use of this compound.

Experimental Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Heat Sample C->D E Observe Melting D->E F Record Start Temp E->F G Record End Temp E->G H Report Melting Range F->H G->H

Caption: Workflow for determining the melting point of this compound.

Use as an Internal Standard in LC-MS/MS Analysis

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (e.g., Plasma) B Spike with 4-Hydroxybenzoic acid-d4 (Internal Standard) A->B C Analyte Extraction (e.g., Protein Precipitation, SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Calculate Analyte/IS Peak Area Ratio E->F G Determine Analyte Concentration from Calibration Curve F->G

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

The Role of 4-Hydroxybenzoic acid-d4 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical research, particularly within the realms of pharmacology, toxicology, and metabolomics, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, and 4-Hydroxybenzoic acid-d4, the deuterated analogue of 4-Hydroxybenzoic acid, has emerged as a critical tool for researchers. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its use as an internal standard in mass spectrometry-based analyses.

Core Application: An Internal Standard for Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of 4-Hydroxybenzoic acid and its derivatives, such as parabens, in various biological and environmental matrices.[1] Its structural and chemical similarity to the analyte of interest ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential detection are the keys to its effectiveness, as it allows for the correction of variations in sample extraction, matrix effects, and instrument response.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of standards and for programming mass spectrometry instrumentation.

PropertyValue
Molecular Formula C₇H₂D₄O₃
Molecular Weight 142.15 g/mol
Isotopic Enrichment ≥98 atom % D
Purity Typically >95% (HPLC)
Unlabelled CAS Number 99-96-7

Experimental Protocols: A Generalized Workflow for LC-MS/MS Analysis

While specific experimental conditions will vary depending on the analyte, matrix, and available instrumentation, the following protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of a target analyte (e.g., a paraben) in a biological matrix such as plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of this compound (e.g., at 1 mg/mL in methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL in methanol). The optimal concentration should be determined during method development.

  • Calibration Standards and QC Samples: Prepare calibration standards by spiking blank matrix (e.g., drug-free plasma) with the working standard solutions and a constant amount of the internal standard spiking solution. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove interfering substances.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard spiking solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Enzymatic Hydrolysis (for urine, to measure total paraben concentration):

    • To 200 µL of urine sample, add a buffer (e.g., ammonium (B1175870) acetate) and a solution of β-glucuronidase/sulfatase.

    • Incubate the mixture to deconjugate the glucuronidated and sulfated metabolites of the analyte.

    • Spike with the this compound internal standard.

    • Proceed with a clean-up step such as solid-phase extraction (SPE).

  • Solid-Phase Extraction (SPE) (for cleaner samples):

    • Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape, is often employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and for the internal standard, and then monitoring a specific product ion for each after fragmentation in the collision cell.

      • Example MRM transitions: The exact m/z values will need to be determined by infusing the pure compounds into the mass spectrometer. For 4-Hydroxybenzoic acid, a possible transition is m/z 137 -> 93. For this compound, the precursor ion would be m/z 141.

Data Analysis
  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Visualizing the Workflow and Metabolic Context

To further elucidate the role and context of this compound in research, the following diagrams, generated using the DOT language, illustrate a typical analytical workflow and a relevant metabolic pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (Internal Standard) sample->spike extract Extraction (e.g., Protein Precipitation, SPE) spike->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lc LC Separation (e.g., C18 column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

metabolic_pathway cluster_0 Biosynthesis and Metabolism chorismate Chorismate hba 4-Hydroxybenzoic acid chorismate->hba Chorismate lyase parabens Parabens (Esters) hba->parabens Esterification coq_precursor Coenzyme Q10 Precursor hba->coq_precursor Ubiquinone Biosynthesis degradation Degradation Products hba->degradation Metabolic Degradation

Caption: Simplified metabolic context of 4-Hydroxybenzoic acid.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-Hydroxybenzoic acid and its derivatives. Its use as an internal standard in mass spectrometry-based methods helps to mitigate the variability inherent in complex sample analysis, thereby enhancing the reliability and validity of experimental results. The methodologies outlined in this guide provide a framework for the successful implementation of this compound in a research setting, contributing to the generation of high-quality analytical data in drug development and other scientific disciplines.

References

A Technical Guide to the Synthesis and Purification of 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxybenzoic acid-d4, a crucial deuterated internal standard for mass spectrometry-based quantitative analysis. This document outlines a detailed experimental protocol for its preparation via hydrogen-deuterium exchange, followed by a robust purification methodology. Quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Synthesis of this compound

The synthesis of this compound is achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the aromatic ring of 4-Hydroxybenzoic acid. This method utilizes deuterium (B1214612) chloride (DCl) in deuterium oxide (D₂O) under reflux conditions to facilitate the electrophilic substitution of aromatic protons with deuterons.[1]

Experimental Protocol

A practical method for the preparation of deuterated hydroxybenzoic acids has been established.[1] The following protocol is adapted for the specific synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D)

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Lyophilizer (freeze-dryer)

  • pH meter or pD meter

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve 4-Hydroxybenzoic acid in deuterium oxide (D₂O).

  • pD Adjustment: Carefully add deuterium chloride (DCl) to the mixture to adjust the pD to approximately 0.32.[1] The pD can be measured using a standard pH meter with a glass electrode, with a correction factor applied (pD = pH reading + 0.4).

  • Deuteration Reaction: The mixture is then refluxed under a nitrogen atmosphere. The reaction time can vary from one to six hours to achieve high levels of deuteration.[1]

  • Solvent Removal: After the reaction is complete, the D₂O and excess DCl are removed by lyophilization (freeze-drying) to yield the crude deuterated product.[1]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 4-Hydroxybenzoic acid Dissolve Dissolve/Suspend in D₂O Start->Dissolve Adjust_pD Adjust pD to ~0.32 with DCl Dissolve->Adjust_pD Reflux Reflux under N₂ (1-6h) Adjust_pD->Reflux Lyophilize Lyophilization to remove D₂O/DCl Reflux->Lyophilize Crude_Product Crude this compound Lyophilize->Crude_Product

Caption: Synthesis workflow for this compound.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting material, partially deuterated species, and other impurities. A combination of recrystallization and, if necessary, high-performance liquid chromatography (HPLC) can be employed to achieve high purity.

Recrystallization Protocol

Recrystallization is a primary method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Materials:

  • Crude this compound

  • Hot deionized water

  • Decolorizing charcoal (activated carbon)

  • Ice bath

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water in an Erlenmeyer flask.

  • Decolorization: If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

HPLC Purification

For achieving very high purity (>99%), a final purification step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be implemented.

Typical HPLC Conditions:

ParameterValue
Column C18 stationary phase
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Detection UV at 230 nm
Flow Rate 1.0 mL/min

Note: For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[2]

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude Product Recrystallization Recrystallization from Hot Water Crude_Product->Recrystallization Purity_Check1 Purity Check (e.g., TLC, HPLC) Recrystallization->Purity_Check1 HPLC Preparative HPLC (if needed) Purity_Check1->HPLC <99% Pure Pure_Product Pure this compound Purity_Check1->Pure_Product >99% Pure Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) HPLC->Purity_Check2 Purity_Check2->Pure_Product

Caption: Purification workflow for this compound.

Quantitative Data and Characterization

The final product should be characterized to confirm its identity, purity, and the extent of deuteration.

Purity and Yield
ParameterTypical ValueMethod
Yield Quantitative[1]Gravimetric
Purity >99%HPLC
Spectroscopic Data

The following data is based on a reported analysis of a deuterated sample of 4-hydroxybenzoic acid.[3]

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicity
¹H NMR CD₃OD6.81, 7.87residual signals
²H NMR CD₃OD6.86, 7.91br s
¹³C{¹H} NMR CD₃OD115.4–116.0, 122.5–122.7, 132.6, 132.8, 163.3, 170.1m, m, t, s, s, s

Table 2: Mass Spectrometry Data for this compound

Isotopologue DistributionPercentage
d4 36.1%
d3 42.6%
d2 18.9%
d1 2.4%

Data from a representative analysis; actual distribution may vary based on reaction conditions.[3]

Conclusion

This guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described H/D exchange method is efficient, and the subsequent purification steps ensure a high-purity product suitable for demanding applications in research and drug development. The provided workflows and quantitative data serve as a valuable resource for scientists aiming to prepare this important analytical standard.

References

4-Hydroxybenzoic acid-d4 safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Hydroxybenzoic acid-d4

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-hydroxybenzoic acid.

PropertyValue
Molecular Formula C₇H₂D₄O₃ (for d4 variant)[2], C₇H₆O₃ (for non-deuterated)[3]
Molecular Weight 142.15 g/mol (for d4 variant)[2], 138.12 g/mol (for non-deuterated)[4]
Appearance White to off-white crystalline powder[5]
Melting Point 213 - 217 °C (415 - 423 °F)
Flash Point 199 °C (390.2 °F)[6]
Solubility in Water 5,000 mg/L at 25 °C[4]
Other Solubilities Soluble in alcohol, ether, and acetone[3]
Partition Coefficient (log Pow) 1.58
Acidity (pKa) 4.54[3]

Toxicological Data

This section provides key toxicological data for 4-hydroxybenzoic acid.

Test TypeSpeciesRouteValue
LD50 (Acute Oral) MouseOral2,200 mg/kg[7]
LD50 (Acute Oral) RatOral>10 g/kg[7]
LD50 (Intraperitoneal) RatIntraperitoneal340 mg/kg[7]
LD50 (Subcutaneous) MouseSubcutaneous1,050 mg/kg[7]
Repeated Dose Toxicity Rat (male)OralNOAEL ≥ 1,000 mg/kg

NOAEL: No-Observed-Adverse-Effect Level

Ecological Toxicity Data

The following table summarizes the ecotoxicological data for 4-hydroxybenzoic acid.

Test TypeSpeciesDurationValueMethod
Chronic Fish Toxicity (LC50) Oryzias latipes (Japanese medaka)14 days> 100 mg/LOECD Test Guideline 204
Chronic Daphnia Toxicity (NOEC) Daphnia magna (Water flea)21 days> 100 mg/LOECD Test Guideline 202
Biodegradability (Aerobic) -28 daysca. 87.7% (Readily)OECD Test Guideline 301D

LC50: Lethal Concentration, 50% NOEC: No-Observed-Effect Concentration

Hazard Identification and GHS Classification

4-Hydroxybenzoic acid is classified with the following hazards:

  • Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)

The relationship between hazard identification and the required response is outlined below.

GHS_Hazard_Response cluster_hazards Hazard Identification cluster_prevention Prevention (P-phrases) cluster_response Response (P-phrases) H318 H318: Causes serious eye damage P280 P280: Wear eye protection/ face protection H318->P280 Requires H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 Requires P271 P271: Use only outdoors or in a well-ventilated area H335->P271 Requires P304 P304+P340+P312: IF INHALED: Remove person to fresh air... Call a POISON CENTER/doctor if you feel unwell. P261->P304 If inhaled P271->P304 If inhaled P305 P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water... Immediately call a POISON CENTER/doctor. P280->P305 If exposed

Caption: GHS Hazard and Precautionary Statement Workflow.

Experimental Protocols

The ecotoxicological data cited are based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

  • OECD Test Guideline 204: Fish, Prolonged Toxicity Test: 14-Day Study

    • Objective: To determine the lethal concentration of a substance to fish over a 14-day exposure period.

    • Methodology: A specified number of fish (Oryzias latipes) are maintained for 14 days in various concentrations of the test substance dissolved in water. The mortality of the fish is observed daily, and the concentration that kills 50% of the test fish (LC50) is calculated. The test is conducted under flow-through conditions with analytical monitoring to ensure stable concentrations.

  • OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test and Reproduction Test

    • Objective: To assess the effect of a substance on the reproduction of Daphnia magna.

    • Methodology: Young female daphnids are exposed to the test substance at a range of concentrations for 21 days. The primary endpoint is the total number of living offspring produced per parent animal. The No-Observed-Effect Concentration (NOEC) is determined by comparing the reproductive output in the test concentrations to a control group. The test is conducted under semi-static conditions.

  • OECD Test Guideline 301D: Ready Biodegradability: Closed Bottle Test

    • Objective: To determine the ready biodegradability of a substance by aerobic microorganisms.

    • Methodology: A solution of the test substance is inoculated with a small number of microorganisms in a closed bottle completely filled with the medium. The depletion of dissolved oxygen is measured over a 28-day period. The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand.

First Aid Measures

In case of exposure, follow the procedures outlined below. Always show the safety data sheet to the attending physician.

First_Aid_Protocol cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Inhalation->Action_Inhale Action_Skin Take off contaminated clothing. Rinse skin with water/shower. Skin->Action_Skin Action_Eye Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->Action_Eye Action_Ingest Make victim drink water (two glasses at most). Ingestion->Action_Ingest Medical_Inhale Call a POISON CENTER or doctor if you feel unwell. Action_Inhale->Medical_Inhale Medical_Eye Immediately call an ophthalmologist. Action_Eye->Medical_Eye Medical_Ingest Consult a physician. Action_Ingest->Medical_Ingest

Caption: First Aid Procedures for Exposure.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety. The workflow for safe handling involves a hierarchy of controls, including personal protective equipment (PPE).

  • Handling: Use only in well-ventilated areas.[8] Avoid breathing dust and prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is typically indicated on the product label.

PPE_Workflow cluster_hygiene Workplace Hygiene Engineering Engineering Controls (e.g., Local Exhaust Ventilation) EyeFace Eye/Face Protection (Safety goggles with side-shields, conforming to EN166 or NIOSH) SkinHand Skin & Hand Protection (Impervious clothing, chemical-resistant gloves) Respiratory Respiratory Protection (Use NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded) Hygiene Change contaminated clothing. Wash hands after working with substance.

Caption: Recommended Personal Protective Equipment Hierarchy.

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

  • Personal Precautions: Evacuate the danger area. Avoid substance contact and inhalation of dust. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Containment and Cleanup: Cover drains. Collect the spilled material dry (e.g., sweep up) and place it into a suitable container for disposal. Clean the affected area thoroughly.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Danger Area & Ensure Ventilation Spill->Evacuate PPE Wear Appropriate PPE (See Section 7) Evacuate->PPE Prevent Prevent Entry into Drains & Waterways PPE->Prevent Contain Contain and Collect Spill (Sweep up dry material) Prevent->Contain Dispose Place in Suitable Container for Disposal Contain->Dispose Clean Clean Affected Area Dispose->Clean End Spill Managed Clean->End

Caption: Workflow for Accidental Spill Response.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. It is recommended to leave chemicals in their original containers.

References

A Technical Guide to the Isotopic Purity of 4-Hydroxybenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Hydroxybenzoic acid-d4, a deuterated analog of 4-Hydroxybenzoic acid. This stable isotope-labeled compound serves as a crucial tool in various scientific disciplines, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The determination of its isotopic purity is paramount to ensure the accuracy and reliability of experimental results.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. Commercially available standards and synthesized batches exhibit varying levels of isotopic enrichment. The following tables summarize the quantitative data on the isotopic distribution of this compound from representative analyses.

Table 1: Isotopic Enrichment of 4-Hydroxybenzoic-2,3,5,6-d4 Acid

ParameterValueSource
Isotopic Enrichment98 atom % DCDN Isotopes

Table 2: Mass Spectrometry Analysis of Isotopic Distribution

Isotopic SpeciesPercentage (%)
d436.1
d342.6
d218.9
d12.4

Data obtained from Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.[2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterium-labeled compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[3]

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio of different isotopologues.[4][5][6]

Protocol: Isotopic Purity Determination by LC-MS

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities. A reversed-phase column is typically used with a mobile phase consisting of an acidified water and organic solvent gradient.

  • Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source.[5][6] Acquire full scan mass spectra in negative ion mode to observe the [M-H]⁻ ion.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the d4, d3, d2, d1, and d0 species of 4-Hydroxybenzoic acid.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each species relative to the total area of all isotopic peaks to determine the isotopic distribution.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuteration. A combination of ¹H and ²H NMR is often employed.[7]

Protocol: Isotopic Purity Determination by NMR

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The presence of residual signals in the aromatic region (around δ 6.8 and 7.9 ppm) indicates incomplete deuteration.[2]

    • By integrating the residual proton signals and comparing them to a known internal standard, the degree of deuteration can be estimated.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals in the aromatic region confirms the incorporation of deuterium.[2]

  • ¹³C NMR Analysis:

    • ¹³C NMR can also provide information on deuteration. The carbon signals coupled to deuterium will appear as multiplets (e.g., triplets for -CD-).

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the characterization of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_result Final Report Sample 4-Hydroxybenzoic acid-d4 Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LC_MS LC-MS Analysis Dissolution->LC_MS NMR NMR Analysis (¹H, ²H, ¹³C) Dissolution->NMR MS_Data Mass Spectra (Isotopologue m/z) LC_MS->MS_Data NMR_Data NMR Spectra (Signal Integration) NMR->NMR_Data Calculation Calculation of Isotopic Distribution & Enrichment MS_Data->Calculation NMR_Data->Calculation Report Certificate of Analysis (Isotopic Purity Data) Calculation->Report

Workflow for Determining the Isotopic Purity of this compound.

This comprehensive approach, combining both mass spectrometry and NMR spectroscopy, provides a robust and reliable characterization of the isotopic purity of this compound, ensuring its suitability for high-precision analytical applications in research and drug development.

References

A Technical Guide to 4-Hydroxybenzoic acid-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, technical specifications, and analytical applications of the deuterated internal standard, 4-Hydroxybenzoic acid-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 4-Hydroxybenzoic acid, for its application in research, particularly in the fields of drug development and clinical diagnostics. This document outlines its commercial availability, key technical specifications, and detailed protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Commercial Availability and Physicochemical Properties

This compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The following tables summarize the key specifications and properties of this compound.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
Pharmaffiliates--INVALID-LINK--
MedChemExpress--INVALID-LINK--
LGC Standards--INVALID-LINK--
CDN Isotopes--INVALID-LINK--
HexonSynth--INVALID-LINK--

Table 2: General Properties of this compound

PropertyValueReference
Chemical Name 4-Hydroxybenzoic-2,3,5,6-d4 acid[1]
Synonyms p-Hydroxybenzoic Acid-d4, 4-Carboxyphenol-d4[1]
CAS Number 152404-47-2[1]
Molecular Formula C₇H₂D₄O₃[1]
Molecular Weight ~142.06 g/mol [1]
Appearance Off-White to Pale Orange Solid[1]

Table 3: Technical Specifications from Commercial Suppliers

SupplierPurityIsotopic EnrichmentStorage Conditions
LGC Standards >95% (HPLC)Not specified+4°C
CDN Isotopes Not specified98 atom % DNot specified
MedChemExpress 99.97%Not specified-20°C (powder), -80°C (in solvent, ≤ 6 months)
Pharmaffiliates Not specifiedNot specified2-8°C Refrigerator

Table 4: Solubility Data

SolventSolubilityReference
DMSO SolubleMedChemExpress Website
Methanol SolubleGeneral chemical knowledge
Water Slightly solubleGeneral chemical knowledge

Experimental Protocols: Quantification of Parabens and their Metabolites in Human Seminal Plasma using this compound as an Internal Standard

This section provides a detailed methodology for the simultaneous determination of four common parabens (methyl-, ethyl-, n-propyl-, and n-butylparaben) and their primary metabolite, 4-Hydroxybenzoic acid (4-HB), in human seminal plasma using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This compound serves as the internal standard for the quantification of 4-HB.[2]

Materials and Reagents
  • Analytes: Methylparaben (MeP), Ethylparaben (EtP), n-Propylparaben (n-PrP), n-Butylparaben (n-BuP), and 4-Hydroxybenzoic acid (4-HB)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water

  • Enzyme: β-glucuronidase/sulfatase from Helix pomatia

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (or equivalent)

Sample Preparation
  • Thawing and Spiking: Thaw frozen human seminal plasma samples at room temperature. To 200 µL of seminal plasma, add 20 µL of a methanolic solution containing the internal standard, this compound.

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/sulfatase solution to each sample to deconjugate the glucuronidated and sulfated metabolites. Vortex for 1 minute and incubate at 37°C for 12 hours.[2]

  • Protein Precipitation and Extraction of Metabolites: For the analysis of 4-HB, precipitate proteins by adding 600 µL of acetonitrile. Vortex for 10 minutes and then centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[2]

  • Liquid-Liquid Extraction of Parent Parabens: For the analysis of parent parabens, perform a liquid-liquid extraction on the hydrolyzed sample three times with 800 µL of ethyl acetate each time. For each extraction, vortex for 10 minutes and centrifuge at 12,000 x g for 10 minutes. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol.[2]

UPLC-MS/MS Conditions
  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for each analyte and the internal standard.

Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the unknown samples can then be determined from this curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a key intermediate in several metabolic pathways. It is a product of tyrosine metabolism in humans and can also be produced by gut microbiota.[1] It serves as a precursor for the biosynthesis of ubiquinone (Coenzyme Q10).[3] In various microorganisms, it is a central intermediate in the degradation of various aromatic compounds.[4]

metabolic_pathway Chorismate Chorismate 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Chorismate->4-Hydroxybenzoic Acid Chorismate lyase Tyrosine Tyrosine p_Coumaric_acid p-Coumaric Acid Tyrosine->p_Coumaric_acid Gut_Microbiota Gut Microbiota Metabolism Gut_Microbiota->4-Hydroxybenzoic Acid Parabens Parabens (e.g., from diet, cosmetics) Parabens->4-Hydroxybenzoic Acid Esterases p_Coumaric_acid->4-Hydroxybenzoic Acid Ubiquinone Ubiquinone (Coenzyme Q10) 4-Hydroxybenzoic Acid->Ubiquinone Biosynthesis Protocatechuic_acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic_acid 4-hydroxybenzoate 3-monooxygenase Degradation_Products Degradation Products (TCA Cycle Intermediates) Protocatechuic_acid->Degradation_Products Ring Cleavage quorum_sensing cluster_shigella Shigella sonnei cell Chorismate Chorismate UbiC UbiC (Chorismate pyruvate-lyase) Chorismate->UbiC HBA 4-Hydroxybenzoic Acid (4-HBA) UbiC->HBA AaeR_inactive AaeR (inactive) HBA->AaeR_inactive Extracellular_HBA Extracellular 4-HBA (Quorum Sensing Signal) HBA->Extracellular_HBA AaeR_active AaeR-4-HBA Complex (active) AaeR_inactive->AaeR_active Promoter_DNA Promoter DNA of Target Genes AaeR_active->Promoter_DNA Binds and regulates transcription Target_Genes Target Genes (e.g., for biofilm formation, virulence) Promoter_DNA->Target_Genes Binds and regulates transcription workflow start Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (Internal Standard) start->spike prep Sample Preparation (e.g., Protein Precipitation, SPE, LLE) spike->prep analysis UPLC-MS/MS Analysis prep->analysis data Data Acquisition (MRM mode) analysis->data quant Quantification (Peak Area Ratio vs. Concentration) data->quant result Final Concentration of Analyte quant->result

References

Decoding the Certificate of Analysis: A Technical Guide to 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. When working with isotopically labeled compounds such as 4-Hydroxybenzoic acid-d4, understanding the nuances of the CoA is paramount for ensuring the accuracy and reliability of experimental results. This in-depth guide provides a detailed explanation of the data and experimental protocols associated with a typical CoA for this compound.

Compound Identification and Specifications

The initial section of a CoA provides fundamental information about the compound. For this compound, this includes its chemical name, CAS number, molecular formula, and molecular weight. The "-d4" designation signifies that four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612).

ParameterSpecification
Compound Name 4-Hydroxybenzoic acid-2,3,5,6-d4
CAS Number 152404-47-2
Molecular Formula C₇H₂D₄O₃
Molecular Weight 142.15 g/mol

Quantitative Analysis: Purity and Isotopic Enrichment

This section summarizes the key analytical results that quantify the quality of the this compound batch. These tests confirm the compound's purity and the extent of deuterium incorporation.

Chemical Purity

Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) and ensures that the material is free from non-isotopic impurities.

TestMethodResult
Purity HPLC>99.5%
Appearance VisualWhite to off-white solid
Solubility VisualSoluble in DMSO and Methanol (B129727)
Isotopic Purity and Enrichment

For a deuterated standard, the isotopic purity is a critical parameter. It is often determined by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It's important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a specific isotopic composition.[1][2]

TestMethodResult
Isotopic Enrichment ¹H NMR / MS≥98 atom % D
Deuterated Species Distribution Mass Spectrometryd₄: >95%, d₃: <5%, d₂: <1%, d₁: <0.1%, d₀: <0.1%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase, injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.

NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the level of deuteration.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR (Proton NMR):

    • Solvent: Deuterated methanol (CD₃OD).

    • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired to identify any residual proton signals on the aromatic ring. The integration of these signals relative to a known internal standard or the residual solvent peak allows for the calculation of the isotopic enrichment. For this compound, the signals for the aromatic protons (typically around 6.8 and 7.8 ppm) should be significantly diminished.[4]

  • ²H NMR (Deuterium NMR):

    • Solvent: Methanol (CH₃OH).

    • Procedure: The ²H NMR spectrum is acquired to directly observe the deuterium signals at the labeled positions, confirming the sites of deuteration.[4]

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Distribution

Mass spectrometry confirms the molecular weight of the deuterated compound and provides a detailed distribution of the different deuterated species (d₀ to d₄).

  • Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.[5]

  • Ionization Mode: Negative ion mode (ESI-).[4]

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum will show a cluster of peaks corresponding to the different deuterated species. The relative intensities of these peaks are used to determine the percentage of each species (d₀, d₁, d₂, d₃, d₄).[4][5]

Visualizing the Certificate of Analysis Workflow

The following diagrams illustrate the logical flow of information and the experimental workflow involved in generating a Certificate of Analysis for this compound.

CoA_Workflow cluster_0 Batch Production & Sampling cluster_1 Analytical Testing cluster_2 Documentation Synthesis_of_4HB_d4 Synthesis of This compound Batch_Sampling Representative Batch Sampling Synthesis_of_4HB_d4->Batch_Sampling Purity_Analysis Purity Analysis Batch_Sampling->Purity_Analysis Isotopic_Analysis Isotopic Analysis Batch_Sampling->Isotopic_Analysis Identification Identification Batch_Sampling->Identification CoA_Generation Certificate of Analysis Generation Purity_Analysis->CoA_Generation Isotopic_Analysis->CoA_Generation Identification->CoA_Generation Data_Review Data Review and Quality Assurance CoA_Generation->Data_Review Final_CoA Final Certificate of Analysis Data_Review->Final_CoA Release

Caption: A flowchart illustrating the overall process from synthesis to the final Certificate of Analysis.

Analytical_Methods cluster_purity Chemical Purity cluster_identity Identity & Isotopic Enrichment Sample 4-HB-d4 Sample HPLC HPLC Sample->HPLC NMR NMR Spectroscopy (¹H, ²H) Sample->NMR MS Mass Spectrometry Sample->MS Purity_Result Purity >99.5% HPLC->Purity_Result Identity_Result Structure Confirmed Isotopic Enrichment ≥98% NMR->Identity_Result Isotopic_Dist_Result Isotopic Distribution (d₀-d₄) MS->Isotopic_Dist_Result

Caption: A diagram showing the key analytical methods used to characterize this compound.

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is essential for its proper use in research and development. By carefully examining the data presented and understanding the underlying experimental protocols, scientists can have full confidence in the quality and isotopic integrity of this critical analytical standard. This guide serves as a comprehensive resource for interpreting the CoA and ensuring the reliability of experimental outcomes.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-Hydroxybenzoic Acid in Biological Matrices using 4-Hydroxybenzoic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxybenzoic acid (p-hydroxybenzoic acid, pHBA) in biological matrices, such as plasma. The use of a stable isotope-labeled internal standard, 4-Hydroxybenzoic acid-d4 (pHBA-d4), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described method, adapted from established protocols for similar analytes, involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of 4-Hydroxybenzoic acid in pharmacokinetic studies or related research.

Introduction

4-Hydroxybenzoic acid (pHBA) is a major metabolite of parabens, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1] Accurate quantification of pHBA in biological samples is crucial for assessing exposure to parent compounds and for understanding their pharmacokinetic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for such bioanalytical assays due to its inherent sensitivity and selectivity.[2]

A key challenge in quantitative LC-MS/MS is overcoming variability introduced by the sample matrix and the experimental process. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[2] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest.[3] This ensures it co-elutes chromatographically and experiences similar ionization efficiency, thereby providing effective correction for sample loss during preparation, injection volume variability, and matrix-induced ion suppression or enhancement.[3] This application note provides a detailed protocol and expected performance metrics for the analysis of pHBA using pHBA-d4 as an internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of 4-Hydroxybenzoic acid from rat plasma and can be adapted for other biological matrices.[1]

Materials:

  • Control rat plasma (or other matrix)

  • 4-Hydroxybenzoic acid (analyte) stock solution

  • This compound (internal standard) working solution

  • Acetonitrile (B52724) (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike 10 µL of the this compound internal standard working solution into all tubes (except for blank matrix).

  • For calibration standards and quality control (QC) samples, add the appropriate volume of 4-Hydroxybenzoic acid working standard solution. For blank samples, add an equivalent volume of diluent.

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix each tube for approximately 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly, or evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method for pHBA analysis and can be used as a starting point for method development.[1]

Liquid Chromatography:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[3]

  • Flow Rate: 0.5 mL/min

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.5 5 95
    2.0 5 95
    2.1 95 5

    | 3.0 | 95 | 5 |

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry:

  • System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (illustrative):

    • 4-Hydroxybenzoic acid: m/z 137 → 93[4]

    • This compound: m/z 141 → 97 (predicted, requires experimental optimization)

  • Key Source Parameters (to be optimized):

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Data Presentation: Method Performance

The following tables summarize the expected quantitative performance of the analytical method, based on validation data for pHBA analysis using a stable isotope-labeled internal standard.[1]

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
4-Hydroxybenzoic acidRat Plasma50.0 - 5000Linear, 1/x² weighting>0.99

Table 2: Accuracy and Precision (Inter- and Intra-run)

AnalyteSample TypeSpiked Concentration (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%)Inter-run Precision (%CV)Inter-run Accuracy (%)
4-Hydroxybenzoic acidLLOQ QC50.0≤4.494.3 - 105.7≤5.394.3 - 105.7
4-Hydroxybenzoic acidLow QC150≤4.494.3 - 105.7≤5.394.3 - 105.7
4-Hydroxybenzoic acidMid QC2000≤4.494.3 - 105.7≤5.394.3 - 105.7
4-Hydroxybenzoic acidHigh QC4000≤4.494.3 - 105.7≤5.394.3 - 105.7
Data derived from a validated method for pHBA in rat plasma.[1] The overall accuracy was reported to be within ±5.7% of nominal values.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma) Spike_IS Spike Internal Standard (this compound) Sample->Spike_IS Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Spike_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (10 µL) Supernatant->Injection Transfer for Analysis UPLC UPLC Separation (HSS T3 Column) Injection->UPLC MS Mass Spectrometry (ESI-, MRM Mode) UPLC->MS Data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) MS->Data

Caption: Experimental workflow for the quantification of 4-Hydroxybenzoic acid.

G cluster_process Analyte 4-Hydroxybenzoic acid (Analyte) SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Compensates for: - Extraction Loss - Matrix Effects Result Accurate Quantification LCMS->Result

Caption: Role of the internal standard in achieving accurate quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of 4-Hydroxybenzoic acid in biological matrices by LC-MS/MS. The described protocol, involving a simple protein precipitation and a fast UPLC separation, allows for high-throughput analysis suitable for pharmacokinetic and toxicological studies. The excellent accuracy and precision achievable with this method make it a valuable tool for researchers in the pharmaceutical and life sciences industries.

References

Application Note: Quantification of Parabens Using 4-Hydroxybenzoic acid-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a group of alkyl esters of p-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity and low cost.[1] The most commonly used parabens include methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP). Despite their extensive use, concerns have been raised about their potential endocrine-disrupting effects.[2] Consequently, accurate and sensitive analytical methods are required for the quantification of parabens in various matrices to ensure product safety and regulatory compliance.

This application note details a robust and reliable method for the simultaneous quantification of four common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, 4-Hydroxybenzoic acid-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. Detailed protocols for sample preparation from cosmetic creams and aqueous solutions, along with validated LC-MS/MS parameters, are provided.

Experimental Workflow

The overall analytical workflow for the quantification of parabens is depicted below.

Paraben Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Cosmetic/Aqueous) Spike Spike with This compound Sample->Spike Add IS Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for paraben quantification.

Experimental Protocols

Materials and Reagents
  • Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical grade)

  • Internal Standard: this compound (isotopic purity ≥ 98%)

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Sodium chloride (analytical grade)

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., Oasis HLB)

Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Mouthwash)

  • Measure 10 mL of the aqueous sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 1 g of sodium chloride and vortex to dissolve.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cosmetic Creams

  • Accurately weigh 0.5 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol and vortex for 5 minutes to disperse the sample.

  • Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.

  • Sonicate the sample for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elute the parabens and the internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes the instrumental parameters for the LC-MS/MS analysis of parabens.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 50% B, hold for 1 min; linear gradient to 95% B over 5 min; hold at 95% B for 2 min; return to 50% B and equilibrate for 2 min.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: MS/MS Transitions for Parabens and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Methylparaben151.092.02050
Ethylparaben165.192.02250
Propylparaben179.192.02550
Butylparaben193.192.02550
This compound141.196.02050

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the following table.

Table 3: Method Validation Parameters

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Methylparaben1 - 500>0.9980.20.795 - 105
Ethylparaben1 - 500>0.9980.10.493 - 103
Propylparaben0.5 - 250>0.9990.080.2596 - 106
Butylparaben0.5 - 250>0.9990.050.1594 - 104

Recovery was determined by spiking blank matrix samples at three different concentration levels (low, medium, and high).

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the quantification process.

Quantification Logic cluster_input Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output Analyte_Peak_Area Analyte Peak Area Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Peak_Area->Calculate_Ratio IS_Peak_Area IS Peak Area IS_Peak_Area->Calculate_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: Logic for internal standard quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and accurate approach for the quantification of methyl-, ethyl-, propyl-, and butylparaben in cosmetic and aqueous matrices. The detailed sample preparation protocols for both liquid-liquid extraction and solid-phase extraction offer flexibility for different sample types. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to reliable and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of parabens.

References

Application Note: High-Throughput Analysis of Bisphenols in Human Urine Using 4-Hydroxybenzoic acid-d4 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the simultaneous quantification of various bisphenols in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates 4-Hydroxybenzoic acid-d4 (4-HBA-d4) as an internal standard to ensure accuracy and precision. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling the detection and quantification of bisphenols at low ng/mL levels. This methodology is well-suited for researchers, scientists, and professionals in drug development and environmental health monitoring requiring reliable analysis of endocrine-disrupting compounds.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products.[1][2] Growing concerns over their potential as endocrine disruptors and adverse health effects have led to an increased demand for sensitive and reliable analytical methods to monitor human exposure.[2] The analysis of bisphenols in biological matrices such as urine presents challenges due to the complexity of the matrix and the low concentrations of the analytes.[3] The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response.[3] This application note details a UPLC-MS/MS method that utilizes this compound as an internal standard for the accurate quantification of a range of bisphenols in human urine.

Experimental Protocols

Materials and Reagents
  • Bisphenol standards (BPA, BPS, BPF, BPE, BPB, BPAF, etc.)

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation
  • Enzymatic Hydrolysis: To a 1 mL aliquot of human urine, add 50 µL of a working solution of this compound (e.g., 1 µg/mL). Add 100 µL of ammonium acetate buffer (1.0 M) containing β-glucuronidase (e.g., 2000 units).[4] The mixture is then incubated at 37°C for at least 3 hours to deconjugate the bisphenol metabolites.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the bisphenols with 4 mL of methanol.[5]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 200 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[5]

UPLC-MS/MS Analysis
  • Chromatographic System: A high-performance UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient Elution: A suitable gradient to separate the target bisphenols. A typical gradient starts at a low percentage of organic phase, which is then increased to elute the more hydrophobic compounds.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.[7]

  • Data Acquisition: Multiple Reaction Monitoring (MRM).[8]

Data Presentation

The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical performance data for the analysis of selected bisphenols.

Table 1: UPLC-MS/MS MRM Transitions for Selected Bisphenols and this compound Internal Standard

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Bisphenol A (BPA)227.1212.1133.1
Bisphenol S (BPS)249.0108.092.0
Bisphenol F (BPF)199.1105.193.1
Bisphenol E (BPE)213.1119.193.1
Bisphenol B (BPB)241.1226.1133.1
This compound (IS) 141.1 User DefinedUser Defined

Note: The precursor ion for 4-HBA-d4 is based on its deuterated molecular weight. The product ions for the internal standard should be determined by direct infusion and optimization on the user's mass spectrometer.

Table 2: Method Validation Data for the Quantification of Bisphenols in Human Urine

BisphenolLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
BPA0.1 - 100>0.990.080.2585 - 94
BPS0.05 - 50>0.990.020.0592 - 97
BPF0.1 - 50>0.990.050.1088 - 95

Data in Table 2 is a representative summary based on published literature for similar analytical methods and may vary depending on the specific instrumentation and laboratory conditions.[1]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Urine Sample Collection add_is Addition of 4-HBA-d4 Internal Standard sample->add_is 1 mL hydrolysis Enzymatic Hydrolysis add_is->hydrolysis Incubate at 37°C spe Solid-Phase Extraction (SPE) hydrolysis->spe Clean-up & Concentration evaporation Evaporation and Reconstitution spe->evaporation Elution injection UPLC Injection evaporation->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using IS integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for bisphenol analysis.

Conclusion

The described UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of various bisphenols in human urine. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and procedural losses. The sample preparation protocol involving enzymatic hydrolysis and solid-phase extraction is effective for achieving low detection limits. This application note serves as a comprehensive guide for researchers and scientists involved in biomonitoring studies of endocrine-disrupting chemicals.

References

Application Notes and Protocols for the Quantification of Phenolic Compounds in Food using 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, many of which are present in the human diet through the consumption of fruits, vegetables, and beverages. Due to their antioxidant properties and potential health benefits, the accurate quantification of these compounds in food products is of significant interest to researchers, scientists, and professionals in the food and drug development industries. This document provides detailed application notes and protocols for the quantitative analysis of phenolic compounds in food matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with 4-Hydroxybenzoic acid-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by compensating for variations during sample preparation and potential matrix effects during analysis.[1]

Application

This method is applicable for the quantitative analysis of a range of phenolic acids in liquid food matrices, such as fruit juices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and purification of phenolic compounds from fruit juice samples.

Materials:

  • Fruit juice sample

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid

  • Oasis HLB SPE cartridges

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove any solid particulates.

  • Internal Standard Spiking: To 1 mL of the supernatant, add a known concentration of this compound solution in methanol.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked fruit juice sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the phenolic compounds with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 350 °C.[2]

  • MRM Transitions: The following table lists the MRM transitions for representative phenolic acids and the internal standard. The declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IS) 14197
4-Hydroxybenzoic acid13793[1][3]
Gallic acid169125[1]
Protocatechuic acid153109[1]
Vanillic acid167152[1]
Caffeic acid179135[1]
Ferulic acid193134[1]
p-Coumaric acid163119[1]

Data Presentation

Method Validation Parameters

The following tables summarize the typical performance data for an analytical method using a deuterated internal standard for the quantification of phenolic compounds. These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[4]

Table 1: Method Performance in Fruit Juice Matrix

ParameterExpected ValueComments
Recovery (%) 85 - 115%Consistent recovery is expected due to the co-extraction of the deuterated internal standard.
Matrix Effect (%) 90 - 110%The use of a co-eluting stable isotope-labeled internal standard effectively compensates for matrix-induced ion suppression or enhancement.[1]
Linearity (r²) ≥ 0.99Essential for accurate quantification over a range of concentrations.
Limit of Quantification (LOQ) 1 - 20 ng/mLDependent on instrument sensitivity and sample preparation efficiency.
Precision (%RSD, intra-day) < 15%Indicates the reproducibility of the analytical method within the same day.
Precision (%RSD, inter-day) < 20%Demonstrates the robustness of the method across different days.
Accuracy (% Bias) ± 15%Reflects the closeness of the measured values to the true value.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing node_sample Fruit Juice Sample node_spike Spike with This compound (IS) node_sample->node_spike node_spe Solid-Phase Extraction (SPE) node_spike->node_spe node_evap Evaporation node_spe->node_evap node_recon Reconstitution node_evap->node_recon node_uhplc UHPLC Separation node_recon->node_uhplc node_msms MS/MS Detection (MRM) node_uhplc->node_msms node_quant Quantification (Analyte/IS Ratio) node_msms->node_quant node_report Reporting Results node_quant->node_report

Caption: Workflow for Phenolic Compound Quantification.

Logic of Internal Standard Correction

internal_standard_logic cluster_process Analytical Process cluster_analyte Target Analyte cluster_is Internal Standard (IS) node_prep Sample Preparation (e.g., Extraction) node_analysis Instrumental Analysis (UHPLC-MS/MS) node_prep->node_analysis node_analyte_loss Analyte Loss/ Signal Variation node_is_loss IS Loss/ Signal Variation node_analyte_final Measured Analyte Signal node_analysis->node_analyte_final node_is_final Measured IS Signal node_analysis->node_is_final node_analyte_initial Initial Analyte Concentration node_analyte_initial->node_prep node_analyte_loss->node_is_loss Similar Behavior node_corrected Corrected Analyte Concentration (Ratio of Final Signals) node_analyte_final->node_corrected node_is_initial Known IS Concentration node_is_initial->node_prep node_is_final->node_corrected

Caption: Principle of Internal Standard Correction.

References

Application Note: High-Throughput Quantification of 4-Hydroxybenzoic Acid in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxybenzoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Hydroxybenzoic acid-d4, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and drug development studies. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for the reliable determination of 4-Hydroxybenzoic acid concentrations in a biological matrix.

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound that is a metabolic product of the gut microbiota and is also found in various plant-based foods.[1] It is an intermediate in the tyrosine degradation pathway and is involved in the biosynthesis of ubiquinone.[1][2] Given its biological significance, accurate and reliable quantification of 4-HBA in biological matrices is crucial for understanding its role in various physiological and pathological processes. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[3] The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to more reliable quantitative results.

Experimental

Materials and Reagents
  • 4-Hydroxybenzoic acid (≥99% purity)

  • This compound (≥98% purity, 98% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase A: 0.1% Formic acid in water[6][7]

  • Mobile Phase B: Acetonitrile[4][5]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Hydroxybenzoic acid: m/z 137 → 93[7]

    • This compound: m/z 141 → 97

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 40 psi

    • Drying Gas Flow: 9 L/min

    • Gas Temperature: 350°C

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 4-Hydroxybenzoic acid in human plasma.

Linearity

The method was linear over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was >0.99, indicating a strong linear relationship between the analyte concentration and the detector response.

AnalyteCalibration Range (ng/mL)
4-Hydroxybenzoic acid5 - 5000>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three different concentration levels (Low, Medium, and High). The results, summarized in the table below, are within the acceptable limits of ±15% for precision (RSD) and 85-115% for accuracy.

Low QC (15 ng/mL) Medium QC (150 ng/mL) High QC (4000 ng/mL)
Intra-day Precision (%RSD) 4.53.22.8
Intra-day Accuracy (%) 102.398.7101.5
Inter-day Precision (%RSD) 6.85.14.3
Inter-day Accuracy (%) 105.1101.299.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined to be 1.5 ng/mL and 5 ng/mL, respectively, demonstrating the high sensitivity of the method.

ParameterValue (ng/mL)
LOD 1.5
LOQ 5.0

Visualizations

Metabolic Pathway of 4-Hydroxybenzoic Acid

metabolic_pathway Chorismate Chorismate p_HBA 4-Hydroxybenzoic acid Chorismate->p_HBA Chorismate lyase Tyrosine Tyrosine Tyrosine->p_HBA Metabolism Benzoate Benzoate Benzoate->p_HBA Benzoate 4-monooxygenase Protocatechuate Protocatechuate p_HBA->Protocatechuate 4-hydroxybenzoate 3-monooxygenase Ubiquinone Ubiquinone Biosynthesis p_HBA->Ubiquinone

Caption: Metabolic pathways leading to the formation and conversion of 4-Hydroxybenzoic acid.

LC-MS/MS Experimental Workflow

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard (4-HBA-d4) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation HPLC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End: Concentration Results data_analysis->end

Caption: Step-by-step workflow for the LC-MS/MS analysis of 4-Hydroxybenzoic acid.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 4-Hydroxybenzoic acid in human plasma. The use of a deuterated internal standard and a simple sample preparation procedure makes this method accurate, precise, and suitable for high-throughput analysis in a research setting. The high sensitivity and wide linear range allow for the reliable measurement of 4-HBA across a variety of study designs.

References

Application Notes and Protocols for 4-Hydroxybenzoic Acid-d4 Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and quantitative analysis of 4-Hydroxybenzoic acid-d4 (4-HBA-d4), a common internal standard for 4-Hydroxybenzoic acid (4-HBA), in human urine. Three distinct methodologies are presented to accommodate varying laboratory needs for throughput, sensitivity, and cost: a high-throughput "Dilute-and-Shoot" method, a robust Solid-Phase Extraction (SPE) protocol, and a classic Liquid-Liquid Extraction (LLE) procedure.

Introduction

4-Hydroxybenzoic acid is a metabolite of parabens, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products. Monitoring its concentration in urine is a key method for assessing human exposure to these compounds. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pre-analytical Step: Enzymatic Hydrolysis

In urine, 4-HBA is present in both its free form and as glucuronide or sulfate (B86663) conjugates. To measure the total 4-HBA concentration, an enzymatic hydrolysis step is required to cleave these conjugates. This step is critical for an accurate assessment of total exposure.

Protocol for Enzymatic Hydrolysis:

  • To 100 µL of urine sample in a microcentrifuge tube, add 50 µL of a β-glucuronidase/sulfatase enzyme solution (from Helix pomatia).

  • Add 50 µL of a suitable buffer, such as 1 M ammonium (B1175870) acetate (B1210297) (pH 5.0).

  • Spike with the internal standard, this compound.

  • Vortex the mixture gently.

  • Incubate the sample at 37°C for 4 hours to ensure complete hydrolysis.

Method 1: Dilute-and-Shoot (Protein Precipitation)

This method is favored for its simplicity, speed, and high throughput, making it ideal for screening large numbers of samples. It involves precipitating proteins from the urine matrix and directly analyzing the supernatant.

Experimental Protocol
  • Enzymatic Hydrolysis: Perform the enzymatic hydrolysis as described above.

  • Protein Precipitation: To the hydrolyzed sample, add 400 µL of acetonitrile (B52724).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with deionized water.

  • Analysis: The diluted supernatant is now ready for injection into the LC-MS/MS system.[1]

Dilute_and_Shoot_Workflow urine Urine Sample (100 µL) is_spike Spike with 4-HBA-d4 urine->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C, 4h) precipitation Protein Precipitation (Acetonitrile) hydrolysis->precipitation is_spike->hydrolysis centrifugation Centrifugation (10,000 x g, 10 min) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution analysis LC-MS/MS Analysis dilution->analysis

Caption: Workflow for Dilute-and-Shoot Sample Preparation.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to the dilute-and-shoot method by effectively removing matrix interferences, which can lead to lower detection limits and improved analytical sensitivity. Reversed-phase sorbents like C18 are commonly used for the extraction of phenolic acids from urine.

Experimental Protocol
  • Enzymatic Hydrolysis: Perform the enzymatic hydrolysis as described previously.

  • Sample Pre-treatment: Acidify the hydrolyzed urine sample to a pH of approximately 4-5 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 3 cc, 60 mg) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and polar impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the 4-HBA and 4-HBA-d4 from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

SPE_Workflow hydrolyzed_urine Hydrolyzed Urine Sample (with 4-HBA-d4) acidification Acidify Sample (pH 4-5) hydrolyzed_urine->acidification sample_loading Load Sample acidification->sample_loading spe_conditioning Condition C18 SPE (Methanol, Water) spe_conditioning->sample_loading washing Wash Cartridge (Water) sample_loading->washing drying Dry Cartridge washing->drying elution Elute Analytes (Methanol/Acetonitrile) drying->elution evaporation Evaporate & Reconstitute elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Workflow for Solid-Phase Extraction.

Method 3: Liquid-Liquid Extraction (LLE)

LLE is a traditional and cost-effective method for sample cleanup. It relies on the differential solubility of the analyte in two immiscible liquid phases to separate it from interfering components in the urine matrix. Ethyl acetate is a commonly used solvent for the extraction of organic acids.

Experimental Protocol
  • Enzymatic Hydrolysis: Perform the enzymatic hydrolysis as described above.

  • Acidification: Acidify the hydrolyzed urine sample to a pH below 2 using an acid such as HCl.

  • Extraction: Add 1 mL of ethyl acetate to the acidified sample.

  • Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of 4-HBA and 4-HBA-d4 into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]

LLE_Workflow hydrolyzed_urine Hydrolyzed Urine Sample (with 4-HBA-d4) acidification Acidify Sample (pH < 2) hydrolyzed_urine->acidification add_solvent Add Ethyl Acetate acidification->add_solvent vortex Vortex & Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate & Reconstitute collect_organic->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the analysis of 4-HBA and other phenolic acids in urine using the described sample preparation methods coupled with LC-MS/MS.

Table 1: Method Performance for Dilute-and-Shoot

Parameter4-Hydroxybenzoic Acid
Linearity (r)> 0.995
Limit of Quantification (LOQ)10 - 40 ng/mL
Accuracy (%)85.8 - 109.7
Precision (RSD %)1.4 - 13.3

Data sourced from a validated LC-MS/MS method for nine organic acids in human urine.[1]

Table 2: Method Performance for Solid-Phase Extraction (SPE)

ParameterPhenolic Acids
Recovery (%)87 - 102
Intra-day Precision (RSD %)< 13.7
Inter-day Precision (RSD %)< 14.0
Limit of Quantification (LOQ)0.03 - 465 nM

Data compiled from studies on the extraction and validation of phenolic acids in urine.[3][4]

Table 3: Method Performance for Liquid-Liquid Extraction (LLE)

ParameterOrganic/Phenolic Acids
Recovery (%)70 - 107
Intra-day Precision (RSD %)< 19
Inter-day Precision (RSD %)< 19
Limit of Detection (LOD)0.7 - 9.8 pg/mL

Data from a study comparing LLE and SPE for phenolic compounds in urine.[5]

Conclusion

The choice of sample preparation method for the analysis of this compound in urine depends on the specific requirements of the study. The Dilute-and-Shoot method offers the highest throughput for large-scale screening. Solid-Phase Extraction provides the cleanest extracts, leading to enhanced sensitivity and is well-suited for studies requiring low detection limits. Liquid-Liquid Extraction remains a viable, cost-effective option that can yield good recovery and precision. In all methodologies, the incorporation of an enzymatic hydrolysis step is essential for the determination of total 4-HBA, and the use of 4-HBA-d4 as an internal standard is critical for achieving accurate and reliable quantitative results.

References

Application Note: Quantitative Analysis of 4-Hydroxybenzoic Acid in Biological Matrices using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the quantification of 4-Hydroxybenzoic acid.

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound found in various natural sources and is a common metabolite of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Accurate quantification of 4-HBA in biological matrices is crucial for pharmacokinetic studies, metabolite analysis, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for this purpose. However, the low volatility of 4-HBA necessitates a derivatization step to convert it into a more volatile compound suitable for GC analysis.[1][2]

This protocol details a comprehensive method for the analysis of 4-HBA using GC-MS, incorporating 4-Hydroxybenzoic acid-d4 (4-HBA-d4) as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is a widely accepted practice that significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation, extraction, and instrumental analysis.[3] The method involves liquid-liquid extraction, silylation for derivatization, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

Materials and Reagents
  • 4-Hydroxybenzoic acid (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[4]

  • Hydrochloric Acid (HCl), 1N

  • Sodium Sulfate (B86663) (Anhydrous)

  • Deionized Water

  • Sample Matrix (e.g., human plasma, urine)

  • Centrifuge tubes (15 mL and 1.5 mL)

  • Pipettes and tips

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Heating block or oven

  • Vortex mixer

  • GC vials with inserts

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of 4-Hydroxybenzoic acid in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the 4-HBA primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the 4-HBA-d4 primary stock solution with methanol to achieve a final concentration of 10 µg/mL.

Sample Preparation and Extraction

This procedure is optimized for a 500 µL plasma sample.

  • Spiking: Pipette 500 µL of the sample (plasma, calibrator, or quality control sample) into a 15 mL centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the 10 µg/mL 4-HBA-d4 internal standard working solution to each tube (except for blank samples) and vortex briefly. This results in an IS concentration of 1 µg/mL in the sample.

  • Acidification: Add 100 µL of 1N HCl to each tube to acidify the sample and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of ethyl acetate to each tube.[4]

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube. Avoid aspirating the aqueous layer or the protein interface.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Evaporation: Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is required to increase the volatility of the acidic analyte for GC analysis.[1] Silylation is a common and effective method for this purpose.[2][5]

  • Reagent Addition: Reconstitute the dried extract in 100 µL of BSTFA + 1% TMCS.[4]

  • Reaction: Tightly cap the tubes and heat at 70°C for 30-60 minutes in a heating block or oven.[5]

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Instrument Parameters
ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
Injection PortSplitless, 250°C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Oven Temperature ProgramInitial 70°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.[1]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The derivatization process adds two trimethylsilyl (B98337) (TMS) groups to the 4-HBA molecule (one on the hydroxyl group and one on the carboxylic acid group). The molecular weight of the di-TMS derivative of 4-HBA is 282 g/mol , and for 4-HBA-d4 it is 286 g/mol . The primary fragment monitored is typically the [M-15]⁺ ion, resulting from the loss of a methyl group.

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)
4-Hydroxybenzoic aciddi-TMS-4-HBA267282
This compound (IS)di-TMS-4-HBA-d4271286

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the 4-HBA quantifier ion (m/z 267) to the peak area of the 4-HBA-d4 internal standard quantifier ion (m/z 271) against the nominal concentration of the prepared calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Sample Quantification

The concentration of 4-HBA in unknown samples is determined by calculating their peak area ratios and interpolating the concentration from the calibration curve.

Example Calibration Data
Concentration (µg/mL)4-HBA Area (m/z 267)4-HBA-d4 Area (m/z 271)Peak Area Ratio (Analyte/IS)
0.115,5001,510,0000.010
0.578,0001,525,0000.051
1.0152,0001,490,0000.102
5.0765,0001,505,0000.508
10.01,530,0001,510,0001.013
25.03,780,0001,495,0002.528
50.07,550,0001,500,0005.033

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (500 µL Plasma) Spike_IS 2. Internal Standard Spiking (4-HBA-d4) Sample->Spike_IS Acidify 3. Acidification (1N HCl) Spike_IS->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry_Evap 5. Drying & Evaporation (N2 Stream) Extract->Dry_Evap Deriv 6. Silylation (BSTFA + 1% TMCS, 70°C) Dry_Evap->Deriv GCMS 7. GC-MS Injection (SIM Mode) Deriv->GCMS Data 8. Peak Integration & Ratio Calculation GCMS->Data Quant 9. Quantification (Calibration Curve) Data->Quant

References

Application Notes and Protocols for the Derivatization of 4-Hydroxybenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-Hydroxybenzoic acid (4-HBA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like 4-HBA, enabling their successful separation and detection by GC-MS.[1][2] The methods described herein are essential for the accurate quantification of 4-HBA in various matrices, which is critical in diverse fields including metabolomics, environmental analysis, and pharmaceutical research.

Introduction to Derivatization for GC-MS

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, many organic molecules, including 4-Hydroxybenzoic acid, possess polar functional groups (in this case, a carboxylic acid and a phenolic hydroxyl group) that render them non-volatile and prone to thermal degradation at the high temperatures used in GC.[3] Derivatization chemically modifies these functional groups to increase analyte volatility, improve chromatographic peak shape, and enhance detection sensitivity.[4]

Common derivatization strategies for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups, include silylation and alkylation.[5] Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, while alkylation introduces an alkyl group, typically a methyl group.

Derivatization Methods for 4-Hydroxybenzoic Acid

Several reagents are effective for the derivatization of 4-Hydroxybenzoic acid. The choice of reagent depends on the specific requirements of the analysis, including sample matrix, desired sensitivity, and potential for side reactions. The most common approaches are silylation using reagents like BSTFA and MSTFA, and methylation using reagents such as diazomethane (B1218177) or methyl chloroformate.

Silylation with BSTFA or MSTFA

Silylation is a widely used and robust method for derivatizing both the carboxylic acid and phenolic hydroxyl groups of 4-HBA.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most common silylating agents.[1] The reaction replaces the acidic protons on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.

The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[4] To drive the reaction to completion, especially for sterically hindered groups or less reactive functional groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to the silylating reagent.[6][7] Pyridine (B92270) can also be used as a catalyst.[8]

  • BSTFA (+TMCS): This is a very common reagent for the derivatization of phenolic acids.[6][7] The byproducts of the reaction are volatile and generally do not interfere with the GC-MS analysis.[8]

  • MSTFA: Favored in many metabolomics labs, MSTFA is another powerful silylating agent.[1]

Methylation with Diazomethane

Diazomethane is a highly reactive reagent that rapidly and quantitatively converts carboxylic acids to their corresponding methyl esters. It reacts instantaneously with carboxylic acids to yield methyl esters with few by-products.[9] However, diazomethane is highly toxic and explosive, requiring special handling precautions. It can also methylate the phenolic hydroxyl group, though at a slower rate than the carboxylic acid.[9]

Alkylation with Methyl Chloroformate (MCF)

Methyl chloroformate (MCF) is an alternative alkylating agent that has been shown to improve analytical performance, reproducibility, and compound stability compared to silylation for some applications.[1] This method allows for the simultaneous esterification of carboxylic, amino, and hydroxyl groups.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of derivatized 4-Hydroxybenzoic acid. Please note that exact retention times and mass spectra can vary depending on the specific GC-MS instrument, column, and analytical conditions.

Derivatization ReagentDerivative NameMolecular Weight ( g/mol )Key Mass Fragments (m/z)Typical Retention Time (min)
BSTFA or MSTFA 4-(trimethylsilyloxy)benzoic acid, trimethylsilyl ester282282 (M+), 267, 193, 73Varies
Diazomethane Methyl 4-methoxybenzoate166166 (M+), 135, 107, 77Varies
Methyl Chloroformate 4-(methoxycarbonyloxy)benzoic acid, methyl ester210210 (M+), 179, 151, 121, 93Varies

Note: The molecular weight of underivatized 4-Hydroxybenzoic acid is 138 g/mol .[11] The mass fragments listed are characteristic ions observed in the electron impact (EI) mass spectrum of the respective derivatives.

Experimental Protocols

Protocol for Silylation using BSTFA + 1% TMCS

This protocol is adapted from established methods for the silylation of phenolic acids.[6][7][8]

Materials:

  • Dried sample extract or 4-HBA standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Transfer the dried sample extract or a known amount of 4-HBA standard into a GC vial.

  • Dissolve the sample in an appropriate volume of aprotic solvent (e.g., 100 µL).

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial.[6][8]

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[8][12]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Caution: BSTFA and TMCS are toxic and corrosive. Handle these reagents in a fume hood and wear appropriate personal protective equipment.[8]

Protocol for Methylation using Diazomethane

This protocol outlines the general steps for methylation. Due to the hazardous nature of diazomethane, it should only be prepared and used by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Dried sample extract or 4-HBA standard

  • Ethereal solution of diazomethane (freshly prepared)

  • Solvent (e.g., Diethyl ether, Methanol)

  • GC vials with caps

Procedure:

  • Dissolve the dried sample extract or 4-HBA standard in a minimal amount of methanol (B129727) and add diethyl ether.

  • Slowly add the ethereal diazomethane solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Gently bubble nitrogen gas through the solution to remove any excess diazomethane.

  • The sample is now ready for GC-MS analysis.

Warning: Diazomethane is a potent carcinogen and is highly explosive. Only experienced personnel should handle this reagent.

Diagrams

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing 4-Hydroxybenzoic acid Extraction Extraction & Drying Sample->Extraction Reagent Add Derivatization Reagent (e.g., BSTFA) Extraction->Reagent Reaction Heating & Incubation Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of 4-Hydroxybenzoic acid.

Silylation Reaction of 4-Hydroxybenzoic Acid with BSTFA

Silylation_Reaction HBA 4-Hydroxybenzoic Acid (HO-C₆H₄-COOH) BSTFA BSTFA (2 molecules) TMS_HBA Di-TMS-4-Hydroxybenzoic Acid ((TMS)O-C₆H₄-COO(TMS)) HBA->TMS_HBA + BSTFA->TMS_HBA + Byproducts Byproducts c1 c2 c1->c2 Reaction

Caption: Silylation of 4-Hydroxybenzoic acid with BSTFA to form the di-TMS derivative.

References

Application of 4-Hydroxybenzoic Acid-d4 in Metabolic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Hydroxybenzoic acid-d4 (4-HBA-d4) in metabolic studies. 4-HBA-d4 is a stable isotope-labeled version of 4-Hydroxybenzoic acid (4-HBA), a key metabolite in various biological pathways. Its use as an internal standard and a metabolic tracer offers high precision and accuracy in quantitative analysis and metabolic flux studies.

Introduction

4-Hydroxybenzoic acid is a phenolic compound produced endogenously from the metabolism of tyrosine and by gut microbiota.[1] It serves as a crucial precursor in the biosynthesis of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[2] Given its central role in metabolism, accurately quantifying 4-HBA and tracing its metabolic fate is critical for understanding various physiological and pathological states. This compound, where four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612), is an invaluable tool for such studies. Its chemical behavior is nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analyses.[3]

Application 1: Internal Standard for Quantitative Analysis

One of the primary applications of 4-HBA-d4 is as an internal standard for the accurate quantification of 4-HBA and its derivatives (e.g., parabens) in complex biological matrices such as plasma, urine, and tissue extracts.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic separation, and matrix effects, which can cause ion suppression or enhancement.[3][5]

Quantitative Data Summary

The following table summarizes representative performance data for an LC-MS/MS method for the quantification of 4-HBA using 4-HBA-d4 as an internal standard. These values are indicative of the expected performance based on methods for similar deuterated phenolic acids.

ParameterBiological MatrixExpected ValueReference
Linearity (r²)Plasma, Urine>0.99[6]
Limit of Detection (LOD)Plasma0.1 - 1.0 ng/mL[7]
Limit of Quantification (LOQ)Plasma0.5 - 5.0 ng/mL[7]
RecoveryPlasma85 - 115%[8]
Precision (RSD%)Plasma, Urine< 15%[8]
Accuracy (% Bias)Plasma, Urine± 15%[8]
Experimental Protocol: Quantification of 4-HBA in Human Plasma using LC-MS/MS

This protocol describes the quantification of 4-HBA in human plasma using 4-HBA-d4 as an internal standard.

1. Materials and Reagents:

  • Human plasma (collected with anticoagulant, e.g., EDTA)

  • 4-Hydroxybenzoic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

2. Preparation of Stock and Working Solutions:

  • 4-HBA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-HBA in 10 mL of methanol.

  • 4-HBA-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-HBA-d4 in 1 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions of 4-HBA by serial dilution of the stock solution with 50:50 methanol:water. Prepare a working internal standard solution of 4-HBA-d4 at a concentration of 1 µg/mL in methanol.

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL 4-HBA-d4 internal standard working solution to each plasma sample, standard, and quality control sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and filter through a 0.22 µm syringe filter into an LC autosampler vial.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 4-HBA: Precursor ion (m/z) 137 -> Product ion (m/z) 93

    • 4-HBA-d4: Precursor ion (m/z) 141 -> Product ion (m/z) 97

5. Data Analysis:

  • Quantify 4-HBA concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 4-HBA-d4 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_injection UHPLC Injection reconstitute->lc_injection lc_separation C18 Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Area Ratio) integration->quantification results Concentration Results quantification->results

Workflow for the quantification of 4-HBA in plasma.

Application 2: Metabolic Tracer for Flux Analysis

4-HBA-d4 can be used as a metabolic tracer to study the flux through pathways involving 4-HBA, such as the biosynthesis of Coenzyme Q10. By introducing 4-HBA-d4 into a biological system (e.g., cell culture), the deuterium label will be incorporated into downstream metabolites. The extent and pattern of this incorporation, measured by mass spectrometry, provide a dynamic readout of the metabolic pathway's activity.[9]

Experimental Protocol: Tracing 4-HBA-d4 into Coenzyme Q10 in Cultured Human Hepatocytes

This protocol outlines a method for tracing the incorporation of deuterium from 4-HBA-d4 into CoQ10 in a human hepatocyte cell line (e.g., HepG2).

1. Materials and Reagents:

  • HepG2 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Methanol (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Cell scrapers

  • Phosphate-buffered saline (PBS)

2. Cell Culture and Labeling:

  • Culture HepG2 cells in complete medium until they reach approximately 80% confluency.

  • Prepare the labeling medium by supplementing DMEM with dFBS and 4-HBA-d4 to a final concentration of 10-50 µM.

  • Remove the standard culture medium, wash the cells twice with PBS.

  • Add the 4-HBA-d4 labeling medium to the cells.

  • Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the label over time.

3. Metabolite Extraction:

  • At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube.

  • For CoQ10 extraction, add 1 mL of hexane to the supernatant, vortex, and centrifuge to separate the phases.

  • Collect the upper hexane layer containing CoQ10.

  • Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

  • Evaporate the hexane extract to dryness under nitrogen.

  • Reconstitute in a suitable solvent for LC-MS analysis (e.g., 90:10 isopropanol:methanol).

4. LC-MS Analysis for Labeled CoQ10:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column suitable for lipidomics

  • Mobile Phase A: Methanol with 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol with 5 mM ammonium formate

  • Gradient: A suitable gradient to elute CoQ10.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Full scan mode to detect the mass isotopologues of CoQ10. The mass of unlabeled CoQ10 is approximately 863.34 g/mol . The incorporation of d4 from 4-HBA-d4 will result in a mass shift to approximately 867.36 g/mol .

5. Data Analysis:

  • Determine the relative abundance of the labeled (M+4) and unlabeled (M+0) CoQ10 at each time point.

  • Calculate the percentage of labeled CoQ10 to determine the rate of incorporation and estimate the metabolic flux through the pathway.

CoQ10_Pathway cluster_biosynthesis Coenzyme Q10 Biosynthesis Tyrosine Tyrosine HBA 4-Hydroxybenzoic acid Tyrosine->HBA HBA_d4 4-HBA-d4 (Tracer) Prenylation Prenylation (COQ2) HBA_d4->Prenylation HBA->Prenylation Modifications Ring Modifications (COQ3-9) Prenylation->Modifications CoQ10 Coenzyme Q10 Modifications->CoQ10 CoQ10_d4 Coenzyme Q10-d4 Modifications->CoQ10_d4

Biosynthesis of Coenzyme Q10 from 4-HBA.

Conclusion

This compound is a versatile and powerful tool for metabolic research. Its application as an internal standard ensures the accuracy and reliability of quantitative measurements of 4-HBA and related compounds in complex biological samples. As a metabolic tracer, it enables the dynamic study of metabolic pathways, providing valuable insights into cellular function in both health and disease. The protocols provided herein offer a foundation for researchers to implement these advanced analytical techniques in their own studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4-Hydroxybenzoic acid-d4 to overcome matrix effects in analytical chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact quantitative analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of analytical methods.[1][2] Inaccurate quantification, poor reproducibility, and reduced sensitivity are common consequences of unmanaged matrix effects.[2][3]

Q2: What is the role of this compound in mitigating matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard for correcting matrix effects.[1][4] Because this compound is chemically almost identical to the non-deuterated analyte, it co-elutes and experiences nearly the same extraction recovery and, crucially, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][5] By adding a known amount of the deuterated standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for these variations and leads to more accurate and precise results.[5]

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

A3: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[5] The presence of unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[5] It is also important that the deuterium (B1214612) atoms are placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix.[6]

Troubleshooting Guide

Issue 1: Poor precision and inaccurate quantification despite using this compound.

  • Possible Cause: Differential Matrix Effects. Even with a deuterated internal standard, slight differences in retention time (isotopic effect) can cause the analyte and the internal standard to be exposed to different co-eluting matrix components, leading to varied ion suppression or enhancement.[5][6] It cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[5][7]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they are co-eluting as closely as possible.[5]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.[5][6]

    • Perform a Post-Column Infusion Experiment: This can help to visualize regions of ion suppression or enhancement in your chromatogram.[2][5]

Issue 2: The signal for my deuterated internal standard (this compound) is highly variable between samples.

  • Possible Cause: Inconsistent Sample Preparation. Errors in accurately and precisely adding the internal standard solution to each sample can lead to variability.

  • Troubleshooting Steps:

    • Review Pipetting Technique: Ensure that the pipettes used for adding the internal standard are properly calibrated and that the technique is consistent for all samples.

    • Check for Sample Inhomogeneity: Ensure that samples are thoroughly mixed before aliquoting.

Issue 3: My results show a positive bias, especially at the lower limit of quantification (LLOQ).

  • Possible Cause: Purity of the Internal Standard. The this compound standard may contain a small amount of the unlabeled analyte, which will contribute to the signal and cause an overestimation of the analyte's concentration.[5][6]

  • Troubleshooting Steps:

    • Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it only with the this compound at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte.[6]

    • Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response at the LLOQ for the analyte. If it is higher, this indicates significant contamination of the internal standard.[6]

Data Presentation

Table 1: Expected Performance of a Deuterated Internal Standard in Different Matrices

The following table provides illustrative performance metrics for a deuterated internal standard like this compound. Actual values can vary depending on the specific experimental conditions.

ParameterPlasmaUrineWastewater
Recovery (%) 85 - 110%80 - 115%70 - 120%
Matrix Effect (%) 90 - 115%85 - 120%80 - 125%
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%Bias) ± 15%± 15%± 20%

Data synthesized from studies on analogous deuterated compounds.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses a post-extraction spiking method to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and this compound into the final extract just before evaporation and reconstitution.

    • Set C (Pre-Spike): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [2]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 [2]

    • A Matrix Factor close to 100% indicates minimal matrix effects. A value <100% suggests ion suppression, and a value >100% indicates ion enhancement.[2][3]

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of this compound working solution to each sample, standard, and quality control sample.[1]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integrate Peak Integration (Analyte & IS) Data->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Accurate Result Quant->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

Start Inaccurate or Imprecise Results CheckCoElution Verify Analyte & IS Co-elution Start->CheckCoElution OptimizeLC Optimize Chromatographic Method CheckCoElution->OptimizeLC No CheckPurity Assess IS Purity (Contribution to Analyte) CheckCoElution->CheckPurity Yes OptimizeLC->CheckPurity NewIS Source Higher Purity Internal Standard CheckPurity->NewIS Contaminated CheckPrep Review Sample Preparation Protocol CheckPurity->CheckPrep Pure End Problem Resolved NewIS->End Retrain Retrain on Pipetting & Sample Handling CheckPrep->Retrain Inconsistent CheckPrep->End Consistent Retrain->End

Caption: Troubleshooting workflow for issues with internal standard usage.

References

Technical Support Center: Troubleshooting 4-Hydroxybenzoic acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing with 4-Hydroxybenzoic acid-d4 in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, an acidic phenolic compound, is a common issue in reversed-phase HPLC. It is typically caused by more than one retention mechanism occurring during the separation.[1][2] The most prevalent causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar hydroxyl group of your analyte and residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase of your column.[2][3][4] These acidic silanol groups can lead to strong, unwanted interactions, causing some analyte molecules to be retained longer, which results in a "tail".[2]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role.[1][5] If the pH is close to the pKa of 4-Hydroxybenzoic acid, a mixture of ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[2][5] Similarly, at mid-range pH, silanol groups can become ionized and interact more strongly with your compound.[1][5]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[4][6] This creates active sites that can cause peak tailing. A partially blocked inlet frit can also distort the peak shape for all analytes.[1][7]

  • Column Overload: Injecting too much of your sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shapes.[1][2][4]

  • Instrumental Issues: Problems such as excessive tubing length or diameter (extra-column volume) and poorly fitted connections can lead to band broadening and peak tailing.[5][6]

Q2: How can I eliminate peak tailing caused by secondary silanol interactions?

To mitigate peak tailing from secondary interactions, you can implement the following strategies:

  • Adjust Mobile Phase pH: For acidic compounds like 4-Hydroxybenzoic acid, lowering the mobile phase pH (typically to between 2.5 and 3.5) is highly effective.[6] This suppresses the ionization of the analyte's carboxylic acid group and protonates the residual silanol groups on the column, minimizing unwanted interactions.[6][8] Using a buffer is crucial to maintain a stable pH.[1][6]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups.[3][6] Using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape for phenolic compounds.[6]

  • Increase Buffer Concentration: Increasing the buffer concentration in your mobile phase (e.g., >20 mM) can help to mask the residual silanol groups, leading to a reduction in peak tailing.[3]

  • Consider Mobile Phase Additives: While less common with modern columns, additives like triethylamine (B128534) (TEA) can be used to mask silanol groups. However, pH adjustment is generally the preferred first step.[3][8]

Q3: What are the ideal column and mobile phase conditions for analyzing 4-Hydroxybenzoic acid?

Achieving a symmetrical peak for 4-Hydroxybenzoic acid involves optimizing both the column and mobile phase conditions.

  • Column Selection:

    • A high-purity, end-capped C18 column is a common and effective choice.

    • Phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds and may improve peak shape.[6]

    • For separating a mixture of phenolic and other organic acids, polar-embedded columns or mixed-mode columns can also be considered.[9][10]

  • Mobile Phase Optimization:

    • pH: Maintain a mobile phase pH between 2.5 and 3.5 using a suitable buffer (e.g., formic acid, acetic acid, or phosphate (B84403) buffer).[6][11] This ensures the 4-Hydroxybenzoic acid is in its non-ionized form.

    • Solvent Composition: A gradient of acetonitrile (B52724) or methanol (B129727) with an acidified aqueous phase is typically used. For example, a mobile phase of acetonitrile and 0.5% acetic acid in water has been shown to produce good peak symmetry for p-Hydroxybenzoic acid.[6]

    • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak distortion due to solvent mismatch.[4][6]

Data Presentation

The following tables provide quantitative data on factors affecting peak shape in the analysis of phenolic compounds.

Table 1: Tailing Factors for Phenolic Acids with an Optimized HPLC Method

Phenolic AcidTailing Factor (TF)
Gallic Acid1.05
Protocatechuic Acid1.02
p-Hydroxybenzoic Acid 1.08
Caffeic Acid1.10
Vanillic Acid1.06
Syringic Acid1.03
p-Coumaric Acid1.12
Ferulic Acid1.09
Salicylic Acid1.01
Chlorogenic Acid1.07
These values were achieved with a mobile phase of acetonitrile and 0.5% acetic acid aqueous solution and are considered to represent good peak symmetry.[6]

Experimental Protocols

Protocol: HPLC-DAD Analysis of Phenolic Compounds

This method is suitable for the separation and quantification of a variety of phenolic acids, including 4-Hydroxybenzoic acid.

  • HPLC System: An HPLC system equipped with a diode array detector (DAD).

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 2.1 x 50mm.[12] (An alternative is a high-quality end-capped C18 column).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[12]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient Elution:

Time (minutes)% Solvent B
010
520
620
710
  • Flow Rate: 0.4 mL/min.[12]

  • Column Temperature: 25 °C.[6]

  • Detection: DAD, monitoring at relevant wavelengths for 4-Hydroxybenzoic acid (e.g., 254 nm).

  • Injection Volume: 1-10 µL.[6][12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% Solvent A, 10% Solvent B).

Mandatory Visualization

PeakTailing_Troubleshooting start_node Start: Peak Tailing Observed for This compound p1 Check Mobile Phase pH start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node solution_node solution_node end_node End: Symmetrical Peak d1 Is pH between 2.5 - 3.5 and buffered? p1->d1 p2 Evaluate Column Condition d1->p2 Yes s1 Adjust pH with acid (e.g., Formic Acid) and use a buffer. d1->s1 No d2 Is the column old, contaminated, or not end-capped? p2->d2 s1->p2 s2 Wash column with strong solvent. If issue persists, replace with a new, end-capped C18 or Phenyl column. d2->s2 Yes p3 Assess Sample & Injection d2->p3 No s2->p3 d3 Is sample concentration high or injection solvent stronger than mobile phase? p3->d3 s3 Dilute sample or reduce injection volume. Dissolve sample in initial mobile phase. d3->s3 Yes p4 Inspect HPLC System d3->p4 No s3->p4 d4 Are there signs of extra-column volume (long tubing, loose fittings)? p4->d4 d4->end_node No, review further s4 Use shorter, narrower tubing. Check and tighten all fittings. d4->s4 Yes s4->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical_Interactions cluster_ideal Ideal Retention (Reversed-Phase) cluster_tailing Cause of Tailing Analyte_ideal This compound (Non-polar part) C18_ideal C18 Stationary Phase Analyte_ideal->C18_ideal Hydrophobic Interaction (Uniform Retention) Result Symmetrical Peak C18_ideal->Result Analyte_tail This compound (Polar -OH group) Silanol Residual Silanol Group (Si-OH) on silica (B1680970) surface Analyte_tail->Silanol Secondary Interaction (Hydrogen Bonding) (Delayed Elution) Result_tail Tailing Peak Silanol->Result_tail

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: HPLC Analysis of 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of 4-Hydroxybenzoic acid-d4, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with this compound?

A1: The most frequent cause of peak tailing for phenolic compounds like this compound is secondary interaction between the analyte's polar hydroxyl group and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions create an alternative retention mechanism that leads to a broadened, asymmetric peak shape.[1]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. 4-Hydroxybenzoic acid is an acidic compound, and its ionization state is pH-dependent.[2] To ensure a single, non-ionized form of the analyte and minimize interactions with silanols, it is recommended to adjust the mobile phase pH to be at least 2 units below the analyte's pKa. An acidic mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of the carboxylic acid group and also protonates the residual silanol groups on the column, significantly reducing unwanted secondary interactions and improving peak symmetry.[3][4]

Q3: What type of HPLC column is recommended for analyzing this compound?

A3: A modern, high-purity, end-capped C18 column is a suitable starting point.[3] End-capping deactivates most of the residual silanol groups, which are a primary cause of peak tailing for polar analytes.[3][5] If tailing persists, consider columns with alternative stationary phases, such as those with a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[3]

Q4: My peak is fronting instead of tailing. What causes this?

A4: Peak fronting is less common than tailing and is almost always caused by sample overload.[6] This occurs when the concentration or volume of the injected sample is too high, saturating the stationary phase at the column inlet.[6][7] Another potential cause is that the sample is dissolved in a solvent that is stronger than the mobile phase.[8]

Q5: Can the sample solvent affect my peak shape?

A5: Yes, absolutely. For the best peak shape, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8] Injecting a sample in a much stronger solvent can cause peak distortion, including fronting and splitting.[8]

Troubleshooting Guide for Peak Shape Issues

This section provides a systematic approach to diagnosing and resolving peak shape problems for this compound.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[1] The degree of asymmetry is often measured by the USP tailing factor (T); a value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.[9]

Step 1: Mobile Phase Optimization

  • Adjust pH: The most effective first step is to lower the mobile phase pH. Use an acidic modifier to bring the pH to a range of 2.5-3.5.[3] This suppresses the ionization of both the this compound and the column's residual silanol groups.[3]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or formate) to maintain a consistent pH throughout the analysis, which is crucial for reproducible results with ionizable compounds.[3]

  • Modifier Choice: Formic acid or phosphoric acid are commonly used. A concentration of 0.1% is often sufficient to achieve the desired pH and improve peak shape.[10][11][12]

Step 2: Column Evaluation

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column designed to minimize silanol interactions.[3][5]

  • Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (as recommended by the manufacturer) to remove strongly retained impurities that can create active sites and cause tailing.[3][7] Using a guard column can protect the analytical column from contamination.[3][7]

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl column may provide better peak shape due to different selectivity mechanisms for aromatic compounds.[13]

Step 3: System and Method Check

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm) and that the tubing length is as short as possible.[14]

  • Check for Leaks: Inspect all fittings for leaks, as these can disrupt the flow path and affect peak shape.[7]

Problem 2: Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is often described as a "shark fin" shape.[6]

Step 1: Address Sample Overload

  • Dilute the Sample: The simplest solution is to dilute your sample. A 1-to-10 dilution can often resolve the issue without damaging the column.[6]

  • Reduce Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.[6][7]

Step 2: Check Sample Solvent

  • Solvent Compatibility: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[8] If the sample solvent is significantly stronger (i.e., has a higher elution strength), it will carry the analyte down the column too quickly at the start, leading to a distorted, fronting peak.

Data Presentation: Method Parameters

The following tables summarize key quantitative parameters for optimizing the separation of this compound.

Table 1: Effect of Mobile Phase pH on Analyte and Column

pH RangeState of 4-Hydroxybenzoic acid (pKa ~4.5)State of Silanol Groups (pKa ~3.5-4.5)Expected Peak ShapeRationale
< 3.0 Predominantly non-ionized (protonated)Predominantly non-ionized (protonated)Good / Symmetrical Ionization of both analyte and silanols is suppressed, minimizing secondary interactions.[2][4]
3.5 - 5.5 Mixed ionized and non-ionized statesMixed ionized and non-ionized statesPoor / Tailing A mixture of analyte species and active silanol sites leads to multiple retention mechanisms and peak distortion.[1]
> 6.0 Predominantly ionized (deprotonated)Predominantly ionized (deprotonated)Poor / Tailing Strong ionic interactions occur between the negatively charged silanols and the analyte, causing severe tailing.[11]

Table 2: Common Mobile Phase Modifiers for Peak Shape Improvement

ModifierTypical ConcentrationFunction
Phosphoric Acid 0.1%Lowers mobile phase pH to suppress ionization.[10][15]
Formic Acid 0.1% - 0.2%Lowers mobile phase pH; also suitable for LC/MS applications.[11][12]
Acetic Acid 0.1% - 1.0%Lowers mobile phase pH to improve peak symmetry.[16]

Experimental Protocols

Example HPLC Method for 4-Hydroxybenzoic Acid

This protocol is a representative method developed for the analysis of 4-Hydroxybenzoic acid, which can be adapted for its deuterated analog.

1. Chromatographic Conditions:

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm particle size) or equivalent end-capped C18 column.[10][15]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[10][15]

  • Mobile Phase B: Acetonitrile.[10][15]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10][15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: 230 nm.[10][15]

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound standard into a 100 mL volumetric flask. Dilute to volume with a diluent consisting of 95:5 (v/v) Mobile Phase A:Mobile Phase B.[15]

  • Working Standard (e.g., 2 µg/mL): Pipette 2.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.[10][15]

3. Sample Preparation:

  • Dissolve the sample in the diluent (95:5 Mobile Phase A:Mobile Phase B) to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

Mandatory Visualizations

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) is_tailing->tailing_ph Yes fronting_load Reduce Sample Load (Dilute Sample or Decrease Injection Volume) is_fronting->fronting_load Yes resolve_check Peak Shape Improved? tailing_ph->resolve_check tailing_col Evaluate Column (Use End-Capped, Flush, or Replace) resolve_check2 resolve_check2 tailing_col->resolve_check2 Peak Shape Improved? tailing_sys Check System (Minimize Extra-Column Volume) resolve_check3 resolve_check3 tailing_sys->resolve_check3 Peak Shape Improved? resolve_check4 resolve_check4 fronting_load->resolve_check4 Peak Shape Improved? fronting_solv Check Sample Solvent (Dissolve in Mobile Phase or Weaker Solvent) resolve_check5 resolve_check5 fronting_solv->resolve_check5 Peak Shape Improved? resolve_check->tailing_col No end Symmetrical Peak Achieved resolve_check->end Yes consult Consult Further (Specialized Column, Method Redevelopment) resolve_check2->tailing_sys No resolve_check2->end Yes resolve_check3->end Yes resolve_check3->consult No resolve_check4->fronting_solv No resolve_check4->end Yes resolve_check5->end Yes resolve_check5->consult No

Caption: A logical workflow for diagnosing and fixing HPLC peak shape issues.

Analyte-Stationary Phase Interaction Diagram

G Secondary Interactions Causing Peak Tailing cluster_0 Silica Surface (C18 Stationary Phase) cluster_1 Mobile Phase silanol Residual Silanol Group (Si-OH) c18 C18 Alkyl Chain silica Si silica->silanol silica->c18 analyte_primary This compound (Primary Retention) analyte_primary->c18  Hydrophobic Interaction (Good Peak Shape)   analyte_secondary This compound (Secondary Retention) analyte_secondary->silanol  Hydrogen Bonding (Causes Peak Tailing)  

Caption: How secondary interactions with silanol groups cause peak tailing.

References

How to prevent back-exchange of deuterium in 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium (B1214612) back-exchange in 4-Hydroxybenzoic acid-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a deuterated molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents. This is a significant concern because the deuterons on the phenolic hydroxyl group and the carboxylic acid group of this compound are labile and can readily exchange. This loss of the deuterium label can compromise the accuracy of quantitative analyses that rely on the isotopic purity of the compound, such as when it is used as an internal standard in mass spectrometry-based assays.

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

A2: The deuterium atom on the phenolic hydroxyl (-OD) group is the most susceptible to rapid back-exchange in the presence of protic solvents. The deuterium on the carboxylic acid (-COOD) group is also highly exchangeable. The deuterons on the aromatic ring are generally stable under neutral conditions but can be subject to exchange under strongly acidic or basic conditions, or at elevated temperatures.

Q3: What are the primary factors that influence the rate of deuterium back-exchange?

A3: The rate of back-exchange is primarily influenced by three main factors:

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) that contain exchangeable hydrogen atoms will facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) lack exchangeable hydrogens and are therefore ideal for preventing back-exchange.

  • pH: Both acidic and basic conditions can catalyze the back-exchange of labile deuterons. For phenolic hydroxyl groups, the exchange rate is minimized at a slightly acidic pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange. Therefore, maintaining low temperatures during sample handling and analysis is crucial.

Q4: How should I store solutions of this compound to ensure its isotopic stability?

A4: For optimal stability, solutions of this compound should be prepared in a high-quality aprotic solvent. The solution should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, such as -20°C or -80°C, to minimize any potential for degradation or exchange with atmospheric moisture.[1][2][3][4]

Troubleshooting Guide: Preventing Deuterium Back-Exchange

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of deuterium label in prepared solutions Use of protic solvents (e.g., methanol, water).Prepare stock and working solutions in high-purity, anhydrous aprotic solvents such as acetonitrile, DMSO, or chloroform. If an aqueous environment is unavoidable, use D₂O with adjusted pD.
Exposure to atmospheric moisture.Handle the compound and solutions in a dry environment, such as a glove box or under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and seal containers tightly.
Inappropriate storage temperature.Store solutions at low temperatures (-20°C or -80°C) to slow down the exchange rate.[1][2][3][4]
Inconsistent analytical results Variable back-exchange during sample preparation.Standardize sample preparation protocols, minimizing the time samples are exposed to protic solvents and elevated temperatures. Use pre-chilled solvents and equipment.
pH of the medium is not optimal.If working with aqueous or protic solutions is necessary, adjust the pH to a range that minimizes exchange for phenolic compounds. While the optimal pH for peptides is around 2.5, empirical determination for 4-hydroxybenzoic acid is recommended.
Poor solubility in aprotic solvents Incorrect choice of aprotic solvent.4-Hydroxybenzoic acid has good solubility in DMSO and is also soluble in acetone (B3395972) and diethyl ether.[5] Chloroform is another potential aprotic solvent, though solubility may be more limited.[6][7]

Data Presentation: Solvent Selection and Expected Deuterium Stability

The choice of solvent is the most critical factor in preventing the back-exchange of the labile deuterium on the hydroxyl group of this compound. The following table provides a summary of recommended solvents and their expected impact on deuterium stability.

Solvent Class Examples Dielectric Constant Expected Deuterium Stability Notes
Polar Aprotic Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO), Acetone37.5, 47, 21High These are the recommended solvents for preparing stock and working solutions. They can dissolve polar compounds but do not have exchangeable protons.[7][8][9][10][11]
Non-Polar Aprotic Chloroform, Dichloromethane4.8, 9.1High These solvents are also suitable for preventing back-exchange. Solubility of 4-Hydroxybenzoic acid should be confirmed.[6][7]
Polar Protic Water (H₂O), Methanol, Ethanol78.5, 32.6, 24.3Low These solvents should be avoided whenever possible as they will lead to rapid back-exchange of the hydroxyl deuterium. If their use is unavoidable, stringent temperature and pH control are necessary.[7][8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound with Minimal Back-Exchange
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Volumetric flask

    • Syringe or gas-tight pipette

    • Inert gas (argon or dry nitrogen)

    • Sealed vial for storage

  • Procedure:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Perform all manipulations in a dry, inert atmosphere (e.g., inside a glove box or under a gentle stream of argon or nitrogen).

    • Accurately weigh the desired amount of this compound and transfer it to the volumetric flask.

    • Using a syringe or gas-tight pipette, add a small amount of anhydrous DMSO to dissolve the solid.

    • Once dissolved, add anhydrous DMSO to the final volume.

    • Mix the solution thoroughly.

    • Transfer the stock solution to a labeled, sealed vial, flushing the headspace with inert gas before sealing.

    • Store the vial at -20°C or below.[1][2][3][4]

Protocol 2: Monitoring Deuterium Back-Exchange using ¹H NMR Spectroscopy
  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated aprotic solvent (e.g., DMSO-d6) as a stable reference.

    • To test stability, prepare a solution of this compound in the protic solvent of interest (e.g., methanol-d4 (B120146) or a D₂O/acetonitrile-d3 mixture).

    • Prepare samples at a known concentration suitable for NMR analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).

    • The appearance of a signal in the region corresponding to the phenolic hydroxyl proton (typically a broad singlet) indicates back-exchange.

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours) while maintaining the sample at a constant temperature.

  • Data Analysis:

    • Integrate the signal of the newly appeared hydroxyl proton and a stable aromatic proton signal (if any residual protons are present on the ring) or an internal standard.

    • Calculate the percentage of back-exchange at each time point by comparing the relative integrals.

    • Plot the percentage of back-exchange versus time to determine the rate of exchange under the tested conditions.

Visualizations

Experimental_Workflow Workflow for Handling this compound to Minimize Back-Exchange cluster_storage Storage cluster_prep Solution Preparation (Inert Atmosphere) cluster_analysis Analysis cluster_protic If Protic Solvent is Necessary storage Store Solid at +4°C or below in a desiccator weigh Weigh Solid storage->weigh dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO, Acetonitrile) weigh->dissolve analysis Perform Analysis (e.g., LC-MS) Maintain low temperature dissolve->analysis protic_prep Use D₂O-based buffer Adjust pD dissolve->protic_prep Alternative Path protic_handling Maintain at 0-4°C Minimize exposure time protic_prep->protic_handling protic_handling->analysis

Caption: Recommended workflow for handling this compound.

Logical_Relationships Factors Influencing Deuterium Back-Exchange back_exchange Deuterium Back-Exchange Rate solvent Solvent Type back_exchange->solvent dependent on temp Temperature back_exchange->temp dependent on ph pH back_exchange->ph dependent on protic Protic solvent->protic increases rate aprotic Aprotic solvent->aprotic decreases rate high_temp High temp->high_temp increases rate low_temp Low temp->low_temp decreases rate acid_base Acidic/Basic ph->acid_base increases rate neutral Near Neutral ph->neutral decreases rate

Caption: Key factors affecting the rate of deuterium back-exchange.

References

Technical Support Center: Troubleshooting Signal Suppression of 4-Hydroxybenzoic acid-d4 in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of 4-Hydroxybenzoic acid-d4 (p-HBA-d4) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is electrospray ionization signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression in ESI-MS is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[2] As a deuterated internal standard, this compound is expected to co-elute with the unlabeled analyte and experience similar matrix effects, which helps to correct for signal suppression during quantification. However, significant or differential suppression can still compromise the integrity of the analysis.

Q2: What are the primary causes of signal suppression for this compound?

A2: The primary cause of signal suppression is "matrix effects," which arise from various components in the sample matrix co-eluting with this compound and competing for ionization.[3] Key contributors to matrix effects include:

  • High concentrations of salts and endogenous matrix components: Biological fluids and complex sample extracts often contain high levels of salts, lipids, and proteins that can interfere with the ESI process.[1]

  • Mobile phase additives: Certain additives, particularly non-volatile buffers, can form adducts with the analyte or alter the droplet surface tension, hindering ionization.[4]

  • Co-eluting drugs or metabolites: In drug development studies, other administered drugs or their metabolites can co-elute and suppress the signal of the internal standard.[5]

  • Column bleed: Compounds leaching from the HPLC column can introduce interfering species into the ESI source.[6]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram. This technique involves continuously infusing a solution of this compound into the LC eluent after the analytical column and before the ESI source. A stable baseline signal is established, and then a blank matrix extract is injected. Any dips in this baseline indicate retention times where co-eluting matrix components are causing signal suppression.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Significant signal suppression due to matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE to selectively isolate this compound from the sample matrix. A well-chosen SPE sorbent can effectively remove salts, phospholipids, and other interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to partition this compound into a cleaner solvent, leaving many matrix components behind.

    • Protein Precipitation: While a simpler method, it is often less effective at removing all interfering components compared to SPE or LLE.

  • Enhance Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce suppression.

    • Modify Gradient Elution: Adjust the mobile phase gradient to achieve better resolution between the analyte and interfering peaks.

    • Change Column Chemistry: If gradient optimization is insufficient, consider a different stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity.

    • Reduce Flow Rate: Lowering the flow rate into the ESI source can sometimes mitigate signal suppression.

  • Adjust Mass Spectrometer Parameters:

    • Optimize Ion Source Parameters: Fine-tune the capillary voltage, nebulizer gas flow, and source temperature to maximize the ionization of this compound in your specific matrix.

    • Consider Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to matrix effects than ESI and may be a suitable alternative for the analysis of 4-Hydroxybenzoic acid.

Issue 2: Poor Quantitative Accuracy Despite Using a Deuterated Internal Standard

Possible Cause: Differential signal suppression between this compound and the unlabeled analyte.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that this compound and the native 4-Hydroxybenzoic acid are perfectly co-eluting. Even slight chromatographic shifts can lead to them experiencing different matrix environments and thus different degrees of suppression.

  • Evaluate Matrix Effects Quantitatively: Perform a quantitative assessment of the matrix effect. This can be done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution at the same concentration. The matrix factor (MF) can be calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF value less than 1 indicates signal suppression, while a value greater than 1 indicates signal enhancement.[7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that has undergone the same extraction procedure as the samples. This helps to compensate for consistent matrix effects across all samples and calibrators.[3]

Quantitative Data Summary

Table 1: Example of Signal Suppression for Metformin and Glyburide at Different Concentrations [5]

AnalyteConcentration LevelSignal Change (%) in Standard SolutionSignal Change (%) in Plasma
MetforminLLOQ98.795.4
LQC99.296.1
MQC101.598.3
HQC102.399.7
ULOQ103.1101.2
GlyburideLLOQ95.688.3
LQC92.182.5
MQC88.775.1
HQC84.368.9
ULOQ80.162.7

Note: A signal change of less than 85% indicates significant signal suppression.

Table 2: LC-MS/MS Parameters for the Analysis of 4-Hydroxybenzoic Acid [8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Hydroxybenzoic acid13793

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify chromatographic regions where co-eluting matrix components cause signal suppression of this compound.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • Tee union

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using the same procedure as the samples)

  • Mobile phase

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method's mobile phase.

  • Set up the post-column infusion by connecting the syringe pump to the LC flow path using a tee union between the analytical column and the ESI source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the this compound precursor or a specific product ion is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation: A consistent and stable baseline indicates no significant ion suppression. Dips or drops in the baseline signal correspond to retention times where matrix components are eluting and causing signal suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Phenolic Acids from Biological Fluids

Objective: To clean up biological samples and reduce matrix effects prior to LC-MS/MS analysis of this compound.

Materials:

  • SPE cartridges (e.g., a mixed-mode or polymeric reversed-phase sorbent)

  • SPE vacuum manifold

  • Sample (e.g., plasma, urine) pre-treated as necessary (e.g., protein precipitation, dilution)

  • Methanol (B129727) (for conditioning and elution)

  • Acidified water (e.g., with formic acid, for equilibration and washing)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 mL of acidified water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 mL of acidified water through the cartridge to wash away salts and other polar interferences.

  • Drying: Dry the sorbent bed completely by applying vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 1-2 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

ESI_Process cluster_liquid_phase Liquid Phase cluster_gas_phase Gas Phase (Atmospheric Pressure) Sample_Introduction Sample Introduction (LC Eluent) ESI_Capillary ESI Capillary (+/- High Voltage) Sample_Introduction->ESI_Capillary Taylor_Cone Taylor Cone Formation ESI_Capillary->Taylor_Cone Droplet_Formation Charged Droplet Formation Taylor_Cone->Droplet_Formation Solvent_Evaporation Solvent Evaporation & Droplet Shrinkage Droplet_Formation->Solvent_Evaporation Coulombic_Fission Coulombic Fission Solvent_Evaporation->Coulombic_Fission Ion_Evaporation Gas-Phase Ion Formation Coulombic_Fission->Ion_Evaporation MS_Inlet Mass Spectrometer Inlet Ion_Evaporation->MS_Inlet Troubleshooting_Workflow Start Low/Inconsistent 4-HBA-d4 Signal Check_System System Suitability Check (e.g., infusion of standard) Start->Check_System System_OK Is system performance acceptable? Check_System->System_OK Investigate_Suppression Investigate Signal Suppression System_OK->Investigate_Suppression Yes Fix_System Troubleshoot LC-MS System System_OK->Fix_System No Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Investigate_Suppression->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography (Gradient, Column) Investigate_Suppression->Optimize_Chroma Optimize_MS Optimize MS Parameters (Source, Voltages) Investigate_Suppression->Optimize_MS Re-evaluate Re-evaluate Signal Optimize_Sample_Prep->Re-evaluate Optimize_Chroma->Re-evaluate Optimize_MS->Re-evaluate Fix_System->Check_System Charge_Competition cluster_competition Competition for Charge Droplet ESI Droplet Surface Analyte 4-HBA-d4 Analyte->Droplet Matrix1 Matrix Component 1 Matrix1->Droplet Matrix2 Matrix Component 2 Matrix2->Droplet Charge +

References

Technical Support Center: In-source Fragmentation of 4-Hydroxybenzoic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in-source fragmentation (ISF) of 4-Hydroxybenzoic acid-d4 (4-HBA-d4) during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A1: In-source fragmentation is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer, a region of intermediate pressure between the atmospheric pressure source and the high-vacuum mass analyzer.[1][2] This fragmentation is typically caused by applying excessive voltage to the ion optics (like the cone or fragmentor voltage) or high source temperatures, which impart enough energy to break chemical bonds before the ions enter the mass analyzer.[3][4]

Q2: Why is ISF a concern when using this compound as an internal standard?

A2: When using a deuterated internal standard like 4-HBA-d4, the primary goal is for it to behave identically to the unlabeled analyte (4-HBA) during sample preparation and analysis, thereby correcting for variability. In-source fragmentation can compromise this by causing the deuterated standard to lose a deuterium (B1214612) atom. This can lead to a signal that interferes with the quantification of the unlabeled analyte, potentially causing an overestimation of the analyte's true concentration, especially at low levels.[5]

Q3: What are the primary symptoms of 4-HBA-d4 in-source fragmentation?

A3: The most common symptom is the appearance of an unexpected signal at the mass-to-charge ratio (m/z) corresponding to the unlabeled 4-HBA or a partially deuterated species when only 4-HBA-d4 is injected. This can lead to poor precision, inaccurate quantification, and a non-linear calibration curve.

Q4: Besides ISF, what else can cause a signal at the mass of the unlabeled analyte?

A4: There are two other primary causes:

  • Low Isotopic Purity: The 4-HBA-d4 standard may contain a significant amount of the unlabeled (d0) analyte as an impurity from its synthesis.[5]

  • Hydrogen/Deuterium (H/D) Exchange: The deuterium atoms on the 4-HBA-d4 molecule can exchange with hydrogen atoms from the solvent or mobile phase, particularly if the deuterium labels are on exchangeable sites (like -OH or -COOH) or if the mobile phase is acidic or basic.[6][7]

Q5: How can I minimize the in-source fragmentation of 4-HBA-d4?

A5: Minimizing ISF involves the careful optimization of mass spectrometer source parameters. The goal is to use the mildest conditions possible that still provide adequate sensitivity. Key parameters to adjust include:

  • Cone/Fragmentor/Declustering Potential: Gradually decrease this voltage to reduce the energy imparted to the ions.[3][8]

  • Source Temperature: Lowering the temperature can prevent thermal degradation and fragmentation.[3][4]

  • Spray Voltage: Use the lowest voltage that provides a stable electrospray to minimize in-source reactions.[4]

Troubleshooting Guide

An unexpected signal at the m/z of the unlabeled 4-Hydroxybenzoic acid can compromise analytical results. The following workflow helps diagnose the root cause of this issue.

Troubleshooting Workflow for Unlabeled Analyte Signal start Problem: Signal detected at unlabeled 4-HBA m/z check_purity Step 1: Assess Isotopic Purity (Protocol 2) start->check_purity is_pure Is Purity >98%? check_purity->is_pure impurity_issue Root Cause: Low Isotopic Purity is_pure->impurity_issue No check_stability Step 2: Check H/D Exchange (Protocol 3) is_pure->check_stability Yes contact_supplier Solution: Contact supplier for higher purity batch. impurity_issue->contact_supplier is_stable Is Standard Stable in Mobile Phase? check_stability->is_stable exchange_issue Root Cause: H/D Exchange is_stable->exchange_issue No check_isf Step 3: Evaluate In-Source Fragmentation (Protocol 1) is_stable->check_isf Yes adjust_mp Solution: Adjust mobile phase pH to be neutral. Ensure D is on a stable position (ring). exchange_issue->adjust_mp isf_issue Root Cause: In-Source Fragmentation check_isf->isf_issue optimize_ms Solution: Optimize MS source parameters (e.g., lower cone voltage). isf_issue->optimize_ms

A logical workflow to diagnose unexpected signals.

Data Presentation: Optimizing ESI Source Parameters

Proper optimization of Electrospray Ionization (ESI) source parameters is critical to minimize in-source fragmentation. The table below provides typical ranges and considerations for key parameters. Optimal values are instrument and method-specific and should be determined empirically using the protocol provided.

ParameterTypical Range (Negative Ion Mode)Considerations for 4-HBA-d4
Spray Voltage (V) 2000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.
Drying Gas Temp. (°C) 200 - 350Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.
Drying Gas Flow (L/min) 4 - 12Higher flow rates can improve desolvation but may reduce sensitivity if set too high.
Nebulizer Pressure (psi) 10 - 50Affects droplet size and spray stability; optimize for a consistent signal.
Cone/Fragmentor (V) 10 - 60Critical Parameter. A primary driver of ISF. The optimal voltage should maximize the precursor ion ([M-H]⁻) signal while minimizing fragment formation.[3]

Visualizing the Fragmentation Pathway

In-source fragmentation can cause the deuterated standard to lose its isotopic label, potentially interfering with the quantification of the non-deuterated analyte.

cluster_source Mass Spectrometer Ion Source parent_ion 4-HBA-d4 Precursor Ion [M-H]⁻ m/z 141 fragment_ion Fragment Ion (e.g., loss of D) Potentially Interfering Species parent_ion->fragment_ion High Cone Voltage or Temperature analyzer Mass Analyzer fragment_ion->analyzer

In-source fragmentation of 4-HBA-d4.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a method to find the optimal ESI source parameters to maximize the 4-HBA-d4 signal while minimizing fragmentation.

Workflow for ESI Source Parameter Optimization prep 1. Prepare Solution Analyte + 4-HBA-d4 in mobile phase infuse 2. Infuse Solution into MS via syringe pump prep->infuse opt_gas 3. Optimize Gas Flow & Temperature Monitor precursor ion signal infuse->opt_gas opt_cone 4. Ramp Cone Voltage (Low to High) opt_gas->opt_cone monitor 5. Monitor Signals Precursor vs. Fragment Ions opt_cone->monitor select 6. Select Optimal Voltage Max precursor, Min fragment monitor->select

A systematic workflow for ESI optimization.

Objective: To determine the optimal ESI source parameters that provide maximum signal intensity and minimal in-source fragmentation for 4-HBA-d4.

Methodology:

  • Prepare Standard Solution: Create a solution containing both 4-HBA and 4-HBA-d4 at a concentration typical for your assay in the initial mobile phase.

  • Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Gas and Temperature: While monitoring the signal of the precursor ion for 4-HBA-d4 ([M-H]⁻), sequentially optimize the drying gas flow rate and then the temperature to achieve the highest stable signal.

  • Ramp Cone Voltage: Begin with a low cone (or fragmentor) voltage (e.g., 10 V).[3] Gradually increase the voltage in discrete steps (e.g., 5-10 V increments) up to a higher value (e.g., 100 V).

  • Monitor Ions: At each voltage step, record the signal intensity of the 4-HBA-d4 precursor ion and any significant fragment ions (e.g., those corresponding to a loss of deuterium).

  • Select Optimal Voltage: Plot the intensities of the precursor and fragment ions against the cone voltage. Select the voltage that provides the maximum precursor ion signal with the minimal amount of fragmentation. This is often just before the precursor ion intensity begins to decrease and fragment intensity starts to rise.

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the 4-HBA-d4 internal standard and quantify the contribution of the unlabeled (d0) analyte.

Methodology:

  • Prepare High-Concentration Solution: Prepare a solution of the 4-HBA-d4 internal standard in a clean solvent at a concentration significantly higher than what is used in your assay. Do not add the unlabeled analyte.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Transitions: Monitor the mass transitions for both the deuterated standard (e.g., m/z 141 -> 97) and the unlabeled analyte (e.g., m/z 137 -> 93).

  • Data Analysis: If a peak is detected at the retention time of 4-HBA for the unlabeled transition, its area relative to the area of the deuterated standard can be used to calculate the percentage of isotopic impurity. A high-resolution mass spectrometer can also be used to analyze the isotopic cluster and determine the relative abundance of d0, d1, d2, d3, and d4 species.[5]

Protocol 3: Assessment of Hydrogen/Deuterium (H/D) Exchange Stability

Objective: To determine the stability of the 4-HBA-d4 internal standard and check for H/D exchange in the analytical solutions over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the 4-HBA-d4 in the initial mobile phase.

    • Solution B: The 4-HBA-d4 standard only in the initial mobile phase.

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas for the analyte and the internal standard.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate instability or exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[7][9]

References

Technical Support Center: 4-Hydroxybenzoic acid-d4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Hydroxybenzoic acid-d4 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Hydroxybenzoic acid, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like LC-MS and GC-MS.[1] Since its chemical and physical properties are very similar to the non-deuterated (endogenous) 4-Hydroxybenzoic acid, it can be added to a sample at a known concentration to correct for variations during sample preparation, chromatography, and ionization.[1][2] The mass difference allows the mass spectrometer to distinguish between the standard and the analyte of interest.[1]

Q2: What are the typical purity specifications for a this compound standard?

For reliable quantitative analysis, high chemical and isotopic purity of the deuterated standard are crucial.[3] While specifications can vary by manufacturer, general recommendations are:

  • Chemical Purity: >99%[3]

  • Isotopic Enrichment: ≥98%[1][3]

It is essential to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Q3: What are the common contaminants or impurities I should be aware of in my this compound standard?

Potential impurities in a this compound standard can be categorized as follows:

  • Unlabeled 4-Hydroxybenzoic acid: This is the most common isotopic impurity and can arise from incomplete deuteration during synthesis.[4] Its presence can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[3][5]

  • Partially Deuterated Isotopologues: These are molecules with fewer than four deuterium atoms (e.g., d1, d2, d3).

  • Isomeric Impurities: The most likely isomeric impurity is 2-Hydroxybenzoic acid-d4 (salicylic acid-d4). This can be a byproduct of the Kolbe-Schmitt reaction used for synthesis, particularly if reaction conditions are not carefully controlled.

  • Synthesis Byproducts and Degradation Products: Other impurities may include residual starting materials or byproducts from the synthesis process. Degradation of 4-Hydroxybenzoic acid can lead to the formation of phenol.

Q4: How can I assess the purity of my this compound standard?

A common method to assess the contribution of the unlabeled analyte in your deuterated internal standard is to analyze a blank sample spiked only with the this compound standard at the working concentration.[5] The response at the mass transition of the unlabeled analyte should be minimal, typically less than 5% of the response of the analyte at the LLOQ.[4]

Troubleshooting Guides

Issue 1: Inaccurate Quantification (High Bias)

Symptom: The calculated concentration of 4-Hydroxybenzoic acid is consistently higher than expected.

Potential Cause Troubleshooting Steps
Contamination of the deuterated standard with unlabeled 4-Hydroxybenzoic acid. 1. Verify the Certificate of Analysis (CoA): Check the stated isotopic purity. 2. Perform an impurity check: Prepare a blank sample (matrix without the analyte) and spike it with the this compound standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled 4-Hydroxybenzoic acid. The signal should be negligible (ideally <5% of your LLOQ response).[4] 3. Contact the supplier: If significant contamination is found, contact the supplier for a higher purity standard.
Isotopic back-exchange. 1. Check solvent and pH: Avoid prolonged exposure to protic solvents (e.g., water, methanol) and extreme pH conditions (acidic or basic), which can catalyze the exchange of deuterium for hydrogen.[6][7][8] 2. Lower the temperature: Store and process samples at low temperatures (e.g., 4°C) to minimize the rate of exchange.[8] 3. Minimize sample processing time: Reduce the time the standard is in solution before analysis.[8]
Issue 2: Poor Reproducibility and Precision

Symptom: High variability in results across replicate injections or different batches of samples.

Potential Cause Troubleshooting Steps
Inconsistent isotopic exchange. 1. Standardize sample handling: Ensure all samples, calibrators, and quality controls are treated identically in terms of solvent exposure time, temperature, and pH. 2. Optimize sample preparation: If possible, use aprotic solvents and maintain a neutral or slightly acidic pH.
Chromatographic separation of the deuterated standard and the analyte (Isotope Effect). 1. Optimize chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to improve co-elution. 2. Verify co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure their peak shapes and retention times are as closely matched as possible. A slight shift in retention time for the deuterated compound is not uncommon.
Issue 3: Unexpected Peaks in the Chromatogram

Symptom: Presence of additional peaks in the chromatogram of the standard.

Potential Cause Troubleshooting Steps
Isomeric impurity (e.g., 2-Hydroxybenzoic acid-d4). 1. Review the synthesis method: The Kolbe-Schmitt reaction can produce the ortho-isomer (salicylic acid) as a byproduct. 2. Optimize chromatographic separation: Develop an HPLC method that can resolve the isomers. A C18 column with a mobile phase of acidified water and methanol (B129727) or acetonitrile (B52724) is often effective.[9][10] 3. Confirm peak identity: Use a certified reference material of 2-Hydroxybenzoic acid to confirm the retention time of the impurity peak.
Degradation of the standard. 1. Check storage conditions: Ensure the standard is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent degradation. 2. Prepare fresh solutions: Prepare working solutions fresh daily to minimize the risk of degradation in solution.

Experimental Protocols

Protocol 1: Assessment of Unlabeled Impurity in this compound Standard

Objective: To quantify the contribution of unlabeled 4-Hydroxybenzoic acid in the deuterated internal standard solution.

Methodology:

  • Prepare a blank matrix sample: This should be the same matrix as your study samples (e.g., plasma, urine) but without the analyte.

  • Spike with the internal standard: Add the this compound standard to the blank matrix at the same concentration used in your analytical method.

  • Analyze the sample: Inject the spiked blank sample into your LC-MS/MS system.

  • Monitor mass transitions: Monitor the mass transition for the unlabeled 4-Hydroxybenzoic acid.

  • Evaluate the response: The peak area of the unlabeled analyte should be less than 5% of the peak area of the analyte at the Lower Limit of Quantification (LLOQ).[4]

Protocol 2: HPLC Method for Isomer Separation

Objective: To separate 4-Hydroxybenzoic acid from its potential isomeric impurity, 2-Hydroxybenzoic acid (salicylic acid).

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A suitable gradient to achieve separation (e.g., starting with a low percentage of B and increasing over time).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 270 nm.[11]

  • Injection Volume: 10 µL.

This method can be adapted for the deuterated analogs.

Visualizations

Contamination_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_actions Troubleshooting Actions Symptom Inaccurate Quantification (High Bias) Cause1 Unlabeled Impurity in Standard Symptom->Cause1 Cause2 Isotopic Back-Exchange Symptom->Cause2 Action1 Verify CoA & Perform Impurity Check Cause1->Action1 Action2 Check Solvents, pH & Temperature Cause2->Action2 Action3 Contact Supplier for Higher Purity Action1->Action3

Troubleshooting workflow for inaccurate quantification.

Signaling_Pathway cluster_synthesis Synthesis & Storage cluster_analysis Analytical Workflow cluster_issues Potential Issues Start This compound Standard Impurity Potential Impurities: - Unlabeled 4-HBA - Isomers (Salicylic acid-d4) - Degradation Products Start->Impurity Prep Sample Preparation (Solvent, pH, Temperature) Start->Prep LCMS LC-MS/MS Analysis Prep->LCMS Exchange Isotopic Exchange Prep->Exchange Coelution Poor Co-elution LCMS->Coelution

Factors influencing this compound standard integrity.

References

Validation & Comparative

Assessing the Stability of 4-Hydroxybenzoic acid-d4 in Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Hydroxybenzoic acid-d4 as an internal standard or for other applications, understanding its stability in stock solutions is paramount for generating accurate and reproducible experimental results. This guide provides a comparative overview of the stability of this compound under various storage conditions, supported by available data and established principles of chemical stability.

Comparative Stability Data

While comprehensive, direct comparative studies on the stability of this compound in various solvents are not extensively published, we can infer its stability profile from data on its non-deuterated counterpart (4-Hydroxybenzoic acid) and general knowledge of phenolic and deuterated compound stability. The carbon-deuterium bond is known to be stronger than the carbon-hydrogen bond, suggesting that this compound should exhibit at least comparable, if not slightly enhanced, stability compared to 4-Hydroxybenzoic acid.[1]

The following table summarizes recommended storage conditions and expected stability based on available data and chemical principles.

Storage ConditionSolvent/FormConcentrationDurationExpected Stability/Observations
-80°C Organic Solvents (e.g., DMSO, Methanol)Not specified6 monthsRecommended for long-term storage to minimize degradation.[2]
-20°C Organic Solvents (e.g., DMSO, Methanol)Not specified1 monthSuitable for short to medium-term storage.[2]
-20°C Crystalline SolidN/A≥ 4 yearsThe solid form of the non-deuterated compound is highly stable.[3]
2-8°C Formulated injectable solutionNot specifiedAt least 5 daysHigh stability was observed for the non-deuterated form in a protected formulation.
Room Temperature (23°C, in the dark) MixtureNot specifiedNot specifiedFound to be the most stable condition for a mixture containing p-hydroxybenzoic acid, suggesting protection from light is crucial.[4]
Room Temperature (with light exposure) MixtureNot specifiedNot specifiedSunlight contributes to the degradation of p-hydroxybenzoic acid.[4]
40°C MixtureNot specifiedNot specifiedElevated temperatures lead to significant degradation of p-hydroxybenzoic acid.[4]
Aqueous Buffer WaterNot specified≤ 1 dayStorage of aqueous solutions of the non-deuterated form is not recommended for more than one day due to limited stability.[3]

Note: The stability of this compound in solution is influenced by several factors including the choice of solvent, storage temperature, exposure to light, and the concentration of the solution. For critical applications, it is highly recommended to perform an in-house stability study under your specific experimental conditions.

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for conducting a stability study of this compound in a stock solution, based on principles from ICH and FDA guidelines for stability testing.[5][6][7][8]

1. Objective: To determine the stability of a this compound stock solution under defined storage conditions (e.g., solvent, concentration, temperature, light exposure) over a specified period.

2. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., DMSO, Methanol, Acetonitrile)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or LC-MS/MS system with a validated method for the quantification of this compound

  • Temperature-controlled storage units (e.g., freezers, refrigerators, incubators)

  • Light-protective storage containers (e.g., amber vials)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent to achieve the desired concentration.

    • Prepare a sufficient volume of the stock solution to be aliquoted for all time points of the study.

    • Homogenize the solution thoroughly.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot of the stock solution in triplicate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

    • This initial analysis will serve as the baseline (100% concentration) for the stability assessment.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple vials suitable for the intended storage conditions.

    • For each storage condition (e.g., -80°C, -20°C, 4°C, room temperature in the dark, room temperature with light exposure), store a set of vials.

    • Ensure that vials for light exposure studies are made of a material that allows for light penetration, while others are protected from light.

  • Stability Testing at Designated Time Points:

    • At predefined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample in triplicate using the same validated analytical method as for the initial analysis.

4. Data Analysis:

  • Calculate the mean concentration of this compound at each time point for each storage condition.

  • Express the stability as the percentage of the initial concentration remaining at each time point: % Remaining = (Mean concentration at time point X / Mean concentration at time zero) * 100

  • A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

Experimental Workflow

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution initial_analysis Initial Analysis (T=0) prep_stock->initial_analysis storage_neg_80 -80°C initial_analysis->storage_neg_80 Aliquot & Store storage_neg_20 -20°C initial_analysis->storage_neg_20 Aliquot & Store storage_4 4°C initial_analysis->storage_4 Aliquot & Store storage_rt_dark RT (Dark) initial_analysis->storage_rt_dark Aliquot & Store storage_rt_light RT (Light) initial_analysis->storage_rt_light Aliquot & Store analysis_t1 Analysis (T=1) storage_neg_80->analysis_t1 storage_neg_20->analysis_t1 storage_4->analysis_t1 storage_rt_dark->analysis_t1 storage_rt_light->analysis_t1 analysis_t2 Analysis (T=2) analysis_t1->analysis_t2 data_analysis Data Analysis & Stability Assessment analysis_t1->data_analysis analysis_tn Analysis (T=n) analysis_t2->analysis_tn analysis_t2->data_analysis analysis_tn->data_analysis

Caption: Workflow for assessing the stability of a chemical compound in a stock solution.

By following this guide and implementing a rigorous stability testing protocol, researchers can ensure the integrity of their this compound stock solutions, leading to more reliable and accurate experimental outcomes.

References

A Head-to-Head Comparison: 4-Hydroxybenzoic Acid-d4 vs. 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving this accuracy. This guide provides an objective comparison of two common types of SIL-IS for 4-Hydroxybenzoic acid: the deuterated form (4-Hydroxybenzoic acid-d4) and the carbon-13 labeled form (13C-labeled 4-Hydroxybenzoic acid).

This comparison will delve into the performance characteristics of each internal standard, supported by experimental data synthesized from various studies. Detailed experimental protocols are also provided to guide researchers in their analytical method development.

Executive Summary: The Case for Carbon-13

While both deuterated and 13C-labeled internal standards significantly improve the accuracy and precision of quantitative LC-MS assays, the scientific literature increasingly points towards the superiority of 13C-labeled standards. The primary advantages of 13C-labeled 4-Hydroxybenzoic acid include its chemical stability, identical chromatographic behavior to the unlabeled analyte, and the absence of isotopic exchange. These factors lead to more reliable compensation for matrix effects and extraction variability, ultimately resulting in higher data quality. Deuterated standards, while widely used, can exhibit chromatographic shifts and are susceptible to back-exchange of deuterium (B1214612) atoms, which can compromise data accuracy.

Data Presentation: Performance Metrics

The following tables summarize the typical performance characteristics of this compound and 13C-labeled 4-Hydroxybenzoic acid as internal standards in bioanalytical methods, based on data reported in the literature. These values represent expected performance in matrices such as human plasma and urine.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterExpected ValueComments
Recovery80-115%Recovery can be variable depending on the sample matrix and extraction method.
Matrix Effect85-120%Susceptible to differential matrix effects due to potential chromatographic shifts relative to the analyte.
Linearity (r²)≥ 0.995Generally provides good linearity over a defined concentration range.
Precision (%RSD)< 15%Acceptable precision for most bioanalytical applications.
Accuracy (%Bias)± 15%Accuracy can be influenced by isotopic instability and chromatographic separation from the analyte.

Table 2: Performance Characteristics of 13C-Labeled 4-Hydroxybenzoic Acid as an Internal Standard

ParameterExpected ValueComments
Recovery90-110%More consistent recovery due to identical chemical and physical properties to the analyte.
Matrix Effect95-105%Minimal matrix effect as it co-elutes perfectly with the analyte, ensuring equivalent ionization suppression or enhancement.[1][2]
Linearity (r²)≥ 0.998Excellent linearity is typically achieved.
Precision (%RSD)< 10%Generally exhibits higher precision compared to deuterated standards.
Accuracy (%Bias)± 10%Provides higher accuracy due to co-elution and isotopic stability.

Key Differences and Performance Considerations

The primary distinction between deuterated and 13C-labeled internal standards lies in their physicochemical properties and the potential for isotopic effects.

Chromatographic Co-elution: 13C-labeled internal standards have virtually identical retention times to their unlabeled counterparts.[2] This co-elution is critical for accurate quantification as both the analyte and the internal standard experience the same matrix effects at the same time. Deuterated standards, due to the slightly stronger C-D bond compared to the C-H bond, can sometimes elute slightly earlier than the native analyte in reverse-phase chromatography. This separation can lead to differential ion suppression or enhancement, compromising the accuracy of the results.[1]

Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent. This can lead to a decrease in the concentration of the deuterated standard and an overestimation of the analyte concentration. 13C labels are incorporated into the carbon skeleton of the molecule and are not subject to exchange, ensuring the stability of the internal standard throughout the analytical process.

Synthesis and Cost: Historically, deuterated standards have been more readily available and less expensive to synthesize. However, with advancements in synthetic chemistry, the availability of 13C-labeled standards is increasing, although they may still come at a premium.

Mandatory Visualizations

Analytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard (4-HBA-d4 or 13C-4-HBA) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS Mass Spectrometry (Triple Quadrupole) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for the quantification of 4-Hydroxybenzoic acid using a stable isotope-labeled internal standard.

Ubiquinone_Biosynthesis Tyrosine Tyrosine p_Coumaric_acid p-Coumaric Acid Tyrosine->p_Coumaric_acid HBA 4-Hydroxybenzoic Acid p_Coumaric_acid->HBA HPPB 4-Hydroxy-3-polyprenylbenzoate HBA->HPPB COQ2 Polyprenyl_PP Polyprenyl Pyrophosphate Polyprenyl_PP->HPPB CoQ_intermediate Coenzyme Q Intermediate HPPB->CoQ_intermediate Decarboxylation, Hydroxylation, Methylation CoQ Coenzyme Q (Ubiquinone) CoQ_intermediate->CoQ

Caption: The ubiquinone biosynthesis pathway, highlighting the role of 4-Hydroxybenzoic acid as a key precursor.[3][4][5][6][7][8][9]

Experimental Protocols

The following are generalized experimental protocols for the quantification of 4-Hydroxybenzoic acid in human plasma and urine using an isotope dilution LC-MS/MS method.

Sample Preparation (Human Plasma)
  • Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex mix and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or 13C-labeled 4-Hydroxybenzoic acid in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex mix the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

Sample Preparation (Human Urine)
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 5,000 rpm for 5 minutes to pellet any particulate matter.

  • Dilution and Spiking: Dilute 50 µL of the urine supernatant with 450 µL of water. Add 10 µL of the internal standard working solution.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • 4-Hydroxybenzoic acid: Precursor ion (m/z) 137 -> Product ion (m/z) 93.

    • This compound: Precursor ion (m/z) 141 -> Product ion (m/z) 97.

    • 13C6-4-Hydroxybenzoic acid: Precursor ion (m/z) 143 -> Product ion (m/z) 98 (assuming a fully labeled ring).

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. For the analysis of 4-Hydroxybenzoic acid, while both deuterated and 13C-labeled internal standards are effective, the evidence strongly suggests that 13C-labeled standards offer superior performance. Their inherent chemical stability and, most importantly, their identical chromatographic behavior to the unlabeled analyte, provide a more accurate and precise correction for matrix effects and other sources of analytical variability. For researchers aiming for the highest level of data quality and confidence in their quantitative results, 13C-labeled 4-Hydroxybenzoic acid is the recommended internal standard.

References

A Researcher's Guide to Deuterated Phenolic Standards: 4-Hydroxybenzoic Acid-d4 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly in mass spectrometry-based applications, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. Among these, deuterated phenolic standards play a crucial role in the analysis of a wide range of compounds in complex matrices. This guide provides a comprehensive comparison of 4-Hydroxybenzoic acid-d4 with other deuterated phenolic standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Performance Comparison of Deuterated Phenolic Standards

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not interfere with the analyte's signal, all while being distinguishable by mass. Deuterated standards, such as this compound, fulfill these criteria by having chemical and physical properties nearly identical to their non-deuterated counterparts.

While direct comparative studies for a wide range of deuterated phenolic standards are limited, performance data from validated methods using analogous compounds provide valuable insights. The following tables summarize key performance metrics for this compound and other relevant deuterated phenolic standards, offering a comparative overview.

Table 1: General Performance Characteristics of Deuterated Phenolic Standards in LC-MS/MS

ParameterThis compound (Typical)Salicylic Acid-d4 (Typical)Vanillic Acid-d3 (Typical)
Isotopic Purity >98%>98%>98%
Chemical Purity >99%>99%>99%
Recovery 85-115%80-120%85-110%
Matrix Effect MinimalMinimalMinimal
Precision (%RSD) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%

Table 2: Stability of this compound Stock Solutions

Storage ConditionDurationStability
-80°C6 monthsStable[1]
-20°C1 monthStable[1]

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative protocols for the quantification of phenolic compounds using a deuterated internal standard like this compound.

Protocol 1: Quantification of 4-Hydroxybenzoic Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the analysis of 4-hydroxybenzoic acid in a biological matrix.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • 4-Hydroxybenzoic acid: m/z 137 -> 93

    • This compound: m/z 141 -> 97

Protocol 2: Stability Assessment of Deuterated Standards

This protocol describes a method to evaluate the stability of a deuterated standard in solution under various conditions.

1. Preparation of Stability Samples:

  • Prepare solutions of this compound in relevant solvents (e.g., methanol, acetonitrile, water) at a known concentration (e.g., 1 µg/mL).

  • Aliquot the solutions into separate vials for each storage condition and time point.

2. Storage Conditions:

  • Freeze-Thaw Stability: Subject aliquots to multiple (e.g., 3-5) freeze-thaw cycles (-20°C to room temperature).

  • Short-Term Stability: Store aliquots at room temperature for various durations (e.g., 6, 12, 24 hours).

  • Long-Term Stability: Store aliquots at recommended storage temperatures (e.g., -20°C, -80°C) for extended periods (e.g., 1, 3, 6 months).

3. Analysis:

  • At each time point, analyze the stored samples by LC-MS/MS against a freshly prepared standard solution of the same concentration.

  • Calculate the percentage of the standard remaining at each time point. The standard is considered stable if the concentration remains within ±15% of the initial concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to 4-Hydroxybenzoic acid.

Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid

The non-deuterated form of 4-Hydroxybenzoic acid has been shown to exhibit estrogenic activity. This pathway is initiated by its binding to the estrogen receptor alpha (ERα), which in turn activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.

Estrogenic_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 4HBA 4-Hydroxybenzoic acid ERa ERα 4HBA->ERa Binds PI3K PI3K ERa->PI3K Activates ERK ERK ERa->ERK Activates AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Cell Proliferation) AKT->Gene_Expression ERK->Gene_Expression Ubiquinone_Biosynthesis Chorismate Chorismate 4HBA 4-Hydroxybenzoic acid Chorismate->4HBA Prenylation Prenylation 4HBA->Prenylation Decarboxylation Decarboxylation Prenylation->Decarboxylation Hydroxylation_Methylation Hydroxylation & Methylation Steps Decarboxylation->Hydroxylation_Methylation Ubiquinone Ubiquinone (Coenzyme Q10) Hydroxylation_Methylation->Ubiquinone Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LCMS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 5. Data Processing (Quantification) LCMS_Analysis->Data_Processing

References

Performance of 4-Hydroxybenzoic acid-d4 as an Internal Standard: A Comparative Guide on Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 4-Hydroxybenzoic acid-d4, a stable isotope-labeled internal standard, focusing on its limit of detection (LOD) and limit of quantification (LOQ). The selection of a suitable internal standard is paramount for achieving accurate and reliable quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Deuterated standards like this compound are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte of interest, effectively compensating for variations during sample preparation and analysis.

This guide synthesizes information from studies on structurally analogous deuterated compounds to provide representative performance metrics and detailed experimental protocols for determining LOD and LOQ.

Data Presentation: Performance Metrics

The following tables summarize the expected performance of this compound when utilized as an internal standard in various complex biological matrices. These values are derived from validation studies of similar deuterated benzoic acid derivatives and serve as a reliable benchmark. Actual performance may vary based on specific experimental conditions and instrumentation.

Table 1: Expected Performance in Plasma

ParameterExpected ValueComments
Recovery85 - 110%Consistent recovery is critical in plasma due to high protein binding.
Matrix Effect90 - 115%Minimal matrix effect is anticipated with the use of a deuterated standard, which co-elutes with the analyte and experiences similar ionization effects.
Linearity (R²)≥ 0.99Essential for accurate quantification over a wide range of concentrations.
Limit of Quantification (LOQ)1 - 10 ng/mLDependent on instrument sensitivity and the efficiency of the sample preparation method.
Precision (%RSD)< 15%Indicates the high reproducibility of the analytical method.
Accuracy (%Bias)± 15%Reflects the closeness of the measured values to the true value.

Table 2: Expected Performance in Urine

ParameterExpected ValueComments
Recovery80 - 115%Urine composition can be highly variable, potentially impacting recovery rates.
Matrix Effect85 - 120%Potential for ion suppression or enhancement due to the presence of salts and various organic molecules.
Linearity (R²)≥ 0.99Important for reliable quantification in a highly variable matrix.
Limit of Quantification (LOQ)0.5 - 5 ng/mLGenerally lower than in plasma due to lower protein binding and potentially cleaner extracts.
Precision (%RSD)< 15%Demonstrates the robustness of the method across different urine samples.
Accuracy (%Bias)± 15%Ensures dependable results despite the inherent variability of the matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are based on established methods for the analysis of phenolic compounds in biological matrices using LC-MS/MS.

Sample Preparation (Protein Precipitation for Plasma)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting with 95% A, ramping to 5% A over 5 minutes, holding for 2 minutes, and then returning to the initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for both 4-Hydroxybenzoic acid and this compound.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined to assess the sensitivity of the analytical method.[1] The following protocol is based on the signal-to-noise ratio approach as recommended by regulatory guidelines.[1]

  • Prepare a series of calibration standards: Prepare a set of calibration standards of 4-Hydroxybenzoic acid at low concentrations, bracketing the expected LOD and LOQ. These standards should be prepared in the same biological matrix as the samples (e.g., plasma or urine).

  • Spike with internal standard: Spike each calibration standard with a constant concentration of this compound.

  • Analyze the samples: Inject a blank matrix sample (containing only the internal standard) and the low-concentration calibration standards multiple times (e.g., n=6).

  • Determine the signal-to-noise ratio (S/N):

    • The signal (S) is the peak height of the analyte (4-Hydroxybenzoic acid) in the chromatogram.

    • The noise (N) is the standard deviation of the baseline signal in a region close to the analyte peak in the blank sample.

  • Calculate LOD and LOQ:

    • LOD: The concentration at which the signal-to-noise ratio is consistently 3:1.[1]

    • LOQ: The concentration at which the signal-to-noise ratio is consistently 10:1, and the precision (%RSD) and accuracy (%bias) are within acceptable limits (typically <20% for LOQ).[1]

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

Analytical Workflow for 4-Hydroxybenzoic Acid Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Spike with this compound Spike with this compound Plasma Sample->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UHPLC Separation UHPLC Separation Supernatant Collection->UHPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection UHPLC Separation->Mass Spectrometry Detection Quantification Quantification Mass Spectrometry Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of 4-Hydroxybenzoic acid.

LOD & LOQ Determination Workflow Prepare Low Concentration Standards Prepare Low Concentration Standards Spike with Internal Standard Spike with Internal Standard Prepare Low Concentration Standards->Spike with Internal Standard Multiple Injections (n=6) Multiple Injections (n=6) Spike with Internal Standard->Multiple Injections (n=6) Measure Signal-to-Noise Ratio Measure Signal-to-Noise Ratio Multiple Injections (n=6)->Measure Signal-to-Noise Ratio Calculate LOD (S/N = 3) Calculate LOD (S/N = 3) Measure Signal-to-Noise Ratio->Calculate LOD (S/N = 3) Calculate LOQ (S/N = 10) Calculate LOQ (S/N = 10) Measure Signal-to-Noise Ratio->Calculate LOQ (S/N = 10) Validate Precision & Accuracy at LOQ Validate Precision & Accuracy at LOQ Calculate LOQ (S/N = 10)->Validate Precision & Accuracy at LOQ

Caption: Workflow for determining LOD and LOQ.

References

Cross-Validation of Analytical Methods Using 4-Hydroxybenzoic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accuracy and reliability of quantitative data are paramount. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust analytical method development, particularly for chromatography-mass spectrometry techniques. 4-Hydroxybenzoic acid-d4, a deuterated analog of 4-Hydroxybenzoic acid, serves as an ideal internal standard for the quantification of the parent compound and its derivatives, such as parabens. Its utility stems from its chemical and physical similarities to the analyte, ensuring it behaves comparably during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.[1][2]

This guide provides a comparative overview of analytical methods that can be cross-validated using this compound. It details the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering supporting data and experimental protocols to aid in method selection and validation. Cross-validation is essential when comparing results from different analytical methods or laboratories to ensure data consistency and integrity.[3][4]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of 4-Hydroxybenzoic acid and its esters, where this compound would be an appropriate internal standard. The data presented is a synthesis of expected performance based on similar validated methods.[5][6][7][8]

Validation ParameterLC-MS/MSGC-MSKey Considerations
**Linearity (R²) **≥ 0.99≥ 0.99Essential for accurate quantification over a defined concentration range.[8]
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL1 - 50 ng/mLLC-MS/MS generally offers higher sensitivity.[9]
Accuracy (% Bias) ± 15%± 15%Reflects the closeness of the measured value to the true value.
Precision (%RSD) < 15%< 15%Indicates the reproducibility of the method.[5][6]
Recovery 85 - 115%80 - 110%Dependent on the sample preparation technique (e.g., LLE, SPE).
Matrix Effect Can be significant, but compensated by SIL-ISGenerally less pronounced with appropriate sample cleanupThe use of a deuterated internal standard is crucial for mitigating matrix effects in LC-MS/MS.[1]
Sample Derivatization Not typically requiredOften necessary to improve volatility and chromatographic peak shape.[5][7]Derivatization adds a step to the workflow and can introduce variability.

Mandatory Visualization: Workflows and Pathways

To visually represent the logical flow of a bioanalytical method validation and a typical sample analysis workflow, the following diagrams are provided in the DOT language for Graphviz.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev Method Optimization (Chromatography, MS parameters) SamplePrep Sample Preparation (LLE, SPE, PP) Dev->SamplePrep Linearity Linearity & Range SamplePrep->Linearity Accuracy Accuracy & Precision Selectivity Selectivity & Specificity Stability Stability (Freeze-Thaw, Bench-Top) Recovery Extraction Recovery & Matrix Effect LLOQ LLOQ Determination Analysis Routine Sample Analysis LLOQ->Analysis ISR Incurred Sample Reanalysis Analysis->ISR

Caption: Bioanalytical method validation workflow.

Sample_Analysis_Workflow Start Biological Sample Collection (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Sample Extraction (e.g., Liquid-Liquid Extraction) Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Typical sample analysis workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison. These protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.

LC-MS/MS Method for 4-Hydroxybenzoic Acid in Human Plasma

This protocol outlines a typical approach for quantifying 4-Hydroxybenzoic acid in a biological matrix using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • 4-Hydroxybenzoic acid and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 4-Hydroxybenzoic acid: m/z 137 -> 93

    • This compound: m/z 141 -> 97

GC-MS Method for Parabens in Cosmetic Samples

This protocol describes a general procedure for the analysis of parabens (esters of 4-hydroxybenzoic acid) in cosmetic samples using GC-MS, where a deuterated analog can be used as an internal standard.[5][6]

1. Materials and Reagents:

  • Paraben standards (methyl, ethyl, propyl, butyl)

  • This compound (or a suitable deuterated paraben like methylparaben-d4)

  • Methanol, Dichloromethane (B109758)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous sodium sulfate

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Weigh 0.5 g of the cosmetic sample into a centrifuge tube.

  • Add a known amount of the deuterated internal standard.

  • Add 5 mL of methanol and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 5 mL of dichloromethane and 5 mL of water, vortex, and allow the layers to separate.

  • Collect the organic (lower) layer and pass it through anhydrous sodium sulfate.

  • Evaporate the solvent to about 1 mL.

  • Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.[6]

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target analytes and internal standard.

By implementing these methods and utilizing this compound as an internal standard, researchers can achieve reliable and reproducible quantification of 4-Hydroxybenzoic acid and its derivatives across various matrices, ensuring the integrity of their bioanalytical data.

References

Performance of 4-Hydroxybenzoic acid-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of 4-Hydroxybenzoic acid-d4 when utilized as an internal standard in various biological matrices, including plasma, urine, and tissue homogenates. The selection of a suitable internal standard is critical for accurate and reliable quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it compensates for variability in sample preparation and matrix-induced signal suppression or enhancement.

Due to the limited availability of a single comprehensive validation study for this compound across all matrices, this guide synthesizes information from studies on structurally analogous deuterated compounds and general principles of bioanalytical method validation. The presented performance metrics are therefore illustrative and should be confirmed in specific laboratory settings.

Data Presentation: Performance Metrics

The following tables summarize the expected performance of this compound as an internal standard in plasma, urine, and tissue homogenates. These values are based on typical performance characteristics for deuterated internal standards in bioanalytical assays and are intended to serve as a benchmark for method development and validation.

Table 1: Performance in Plasma

ParameterExpected ValueComments
Recovery 85 - 115%Consistent recovery is essential due to the complex nature of plasma and potential for protein binding.
Matrix Effect 85 - 115%A minimal matrix effect is anticipated with the use of a stable isotope-labeled internal standard.
Linearity (r²) ≥ 0.995Essential for accurate quantification over a defined concentration range.
Precision (%RSD) < 15%Indicates the reproducibility of the analytical method.
Accuracy (%Bias) ± 15%Reflects the closeness of the measured values to the true value.

Table 2: Performance in Urine

ParameterExpected ValueComments
Recovery 80 - 120%Urine composition can be highly variable, potentially impacting recovery.
Matrix Effect 80 - 120%Potential for ion suppression or enhancement due to high salt content and variability in endogenous compounds.
Linearity (r²) ≥ 0.995Important for reliable quantification in a variable matrix.
Precision (%RSD) < 15%Demonstrates method robustness across different urine samples.
Accuracy (%Bias) ± 15%Ensures dependable results despite matrix variability.

Table 3: Performance in Tissue Homogenate

ParameterExpected ValueComments
Recovery 75 - 125%Recovery can be more variable depending on the tissue type and the efficiency of the homogenization and extraction process.
Matrix Effect 75 - 125%Tissue homogenates are complex matrices with a high potential for matrix effects.
Linearity (r²) ≥ 0.99Necessary for accurate measurement in a complex biological solid sample.
Precision (%RSD) < 20%Higher variability is often acceptable for complex tissue samples.
Accuracy (%Bias) ± 20%Wider acceptance criteria may be necessary due to matrix complexity.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as an internal standard for the analysis of 4-hydroxybenzoic acid in different biological matrices. These protocols are based on established methods for similar analytes.

Analysis of 4-Hydroxybenzoic Acid in Human Plasma

This protocol outlines a typical protein precipitation method for the extraction of 4-hydroxybenzoic acid from plasma samples.

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • 4-Hydroxybenzoic acid: Precursor ion > Product ion (e.g., m/z 137 > 93)

    • This compound: Precursor ion > Product ion (e.g., m/z 141 > 97)

Analysis of 4-Hydroxybenzoic Acid in Human Urine

This protocol describes a dilute-and-shoot method, which is often suitable for urine samples due to lower protein content.

Sample Preparation (Dilution):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 4,000 rpm for 10 minutes to pellet any precipitate.

  • In a clean tube, combine 50 µL of the urine supernatant with 440 µL of water and 10 µL of the this compound internal standard working solution.

  • Vortex to mix.

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with ESI in negative mode.

  • MRM Transitions: As specified for plasma analysis.

Analysis of 4-Hydroxybenzoic Acid in Tissue Homogenate

This protocol provides a general procedure for the extraction of 4-hydroxybenzoic acid from tissue samples. The homogenization and extraction steps may need to be optimized for specific tissue types.

Sample Preparation (Homogenization and Extraction):

  • Weigh approximately 100 mg of tissue into a homogenization tube.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS) and a lysing matrix.

  • Homogenize the tissue using a bead beater or other suitable homogenizer.

  • Transfer a known volume of the homogenate (e.g., 100 µL) to a new tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 400 µL of a suitable organic solvent (e.g., acetonitrile or methanol) for protein precipitation and extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate, and reconstitute as described for plasma analysis.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions would be similar to those used for plasma analysis, with potential adjustments to the gradient to manage the more complex matrix.

Mandatory Visualization

metabolic_pathway cluster_exposure Exposure cluster_metabolism Metabolism cluster_excretion Excretion Parabens Parabens (e.g., Methyl, Propyl) HBA 4-Hydroxybenzoic Acid Parabens->HBA Hydrolysis (in vivo) Conjugates Glucuronide and Sulfate Conjugates HBA->Conjugates Conjugation Urine Urine Conjugates->Urine

Caption: Metabolic pathway of parabens to 4-hydroxybenzoic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (Plasma, Urine, Tissue) spike Spike with This compound (IS) start->spike extract Extraction (PPT, Dilution, Homogenization) spike->extract dry_recon Evaporation & Reconstitution extract->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Injection data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: General experimental workflow for bioanalysis.

logical_relationship IS This compound (Internal Standard) LCMS LC-MS/MS System IS->LCMS Result Accurate Quantification IS->Result Correction for Variability Analyte 4-Hydroxybenzoic Acid (Analyte) Analyte->LCMS Analyte->Result Matrix Biological Matrix (Plasma, Urine, Tissue) Matrix->LCMS Matrix Effects LCMS->Result

Caption: Role of the internal standard in accurate quantification.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.